molecular formula C19H18O4 B1643785 Cinnamyl isoferulate

Cinnamyl isoferulate

Cat. No.: B1643785
M. Wt: 310.3 g/mol
InChI Key: CTPBHCOTQOOMTN-JPFJJCCVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cinnamyl isoferulate is a useful research compound. Its molecular formula is C19H18O4 and its molecular weight is 310.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[(E)-3-phenylprop-2-enyl] (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O4/c1-22-18-11-9-16(14-17(18)20)10-12-19(21)23-13-5-8-15-6-3-2-4-7-15/h2-12,14,20H,13H2,1H3/b8-5+,12-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTPBHCOTQOOMTN-JPFJJCCVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)OCC=CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)OC/C=C/C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Cinnamyl Isoferulate: A Technical Guide to Natural Sources, Isolation, and Potential Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamyl isoferulate, an ester of cinnamyl alcohol and isoferulic acid, is a naturally occurring phenylpropanoid found in various plant species. This technical guide provides a comprehensive overview of its known natural sources, detailed methodologies for its isolation and purification, and an exploration of its potential biological activities. Quantitative data from existing literature is summarized, and a generalized experimental workflow for its extraction and purification is presented. Furthermore, a potential signaling pathway that may be modulated by this compound is illustrated, based on the activity of structurally related compounds.

Natural Sources of this compound

This compound has been identified as a component of the bud exudates of several species of the genus Populus (poplar). These complex resins serve to protect the developing buds and are rich in a variety of bioactive phenolic compounds.

The primary documented sources of this compound include:

  • Populus nigra (Black Poplar): The bud exudate of this species is a significant source of various cinnamic acid esters, including this compound.[1][2][3][4]

  • Populus balsamifera (Balsam Poplar): Similar to P. nigra, the bud resin of balsam poplar contains a mixture of phenylpropanoids, where cinnamyl esters are prominent constituents.[1][2][3][4]

While the presence of this compound in these sources is confirmed, specific quantitative data on its concentration is limited in the available literature. However, analysis of related compounds can provide an estimate of its potential abundance. For instance, in a GC-MS analysis of Populus balsamifera bud extract, the structurally similar (E)-p-cinnamyl coumarate was found to constitute 7.74% of the total ion current (TIC), suggesting that cinnamyl esters can be significant components of these extracts.[1]

Table 1: Natural Sources of this compound and Related Compounds

CompoundNatural SourcePlant PartMethod of DetectionRelative Abundance
This compoundPopulus nigra, Populus balsamiferaBud exudateGC-MSIdentified as a component
(E)-p-Cinnamyl coumaratePopulus balsamiferaBud exudateGC-MS7.74% of TIC
Substituted cinnamic acids and their estersPopulus nigra, Populus balsamiferaBud exudateGC-MSMajor fraction of ether extracts[2][3][4]

Isolation and Purification of this compound: Experimental Protocols

A definitive, standardized protocol for the isolation of this compound has not been universally established. However, based on the successful isolation of related phenolic compounds from Populus species, a general and effective methodology can be outlined. This multi-step process involves extraction followed by chromatographic purification.

Extraction of Phenolic Compounds from Poplar Buds

The initial step involves the extraction of the resinous material from the poplar buds. A sequential extraction with solvents of increasing polarity is recommended to separate compounds based on their solubility.

Protocol 2.1.1: Sequential Solvent Extraction

  • Sample Preparation: Collect fresh or dried poplar buds. If using fresh buds, freeze-drying is recommended to remove water content. Grind the buds into a fine powder to increase the surface area for extraction.

  • Hexane Extraction (Defatting): Macerate the powdered bud material in n-hexane (e.g., 1:10 w/v) at room temperature with constant agitation for 24 hours. This step removes non-polar compounds such as waxes and lipids. Filter the mixture and discard the hexane extract (or save for analysis of non-polar constituents). Repeat this step twice.

  • Ether or Dichloromethane Extraction: Air-dry the defatted plant material. Subsequently, extract the residue with diethyl ether or dichloromethane (e.g., 1:10 w/v) at room temperature with agitation for 24 hours. This fraction will contain a significant portion of the phenylpropanoids, including this compound.[2][3][4] Filter and collect the supernatant. Repeat the extraction twice and combine the extracts.

  • Methanol Extraction: The remaining plant material can be further extracted with methanol to recover more polar phenolic compounds.

  • Concentration: Evaporate the solvent from the ether/dichloromethane extract under reduced pressure using a rotary evaporator to obtain a crude resinous extract.

An alternative and more modern approach involves the use of supercritical fluid extraction.

Protocol 2.1.2: Supercritical CO₂ Extraction

Supercritical CO₂ extraction offers a green alternative to organic solvents and can be optimized for the selective extraction of phenolic compounds.[5]

  • Sample Preparation: Prepare the poplar buds as described in Protocol 2.1.1.

  • Extraction Parameters: Place the ground material in the extraction vessel of a supercritical fluid extractor.

    • Pressure: 10-30 MPa

    • Temperature: 40-60 °C

    • CO₂ Flow Rate: 2-5 L/min

    • Co-solvent: Ethanol (5-10%) can be added to increase the polarity of the supercritical fluid and enhance the extraction of phenolic compounds.

  • Collection: The extracted material is collected in a separator by depressurizing the CO₂.

Chromatographic Purification

The crude extract obtained from the initial extraction is a complex mixture and requires further purification to isolate this compound. A combination of column chromatography techniques is typically employed.

Protocol 2.2.1: Multi-step Chromatographic Purification

  • Silica Gel Column Chromatography (Initial Fractionation):

    • Pack a glass column with silica gel 60 (70-230 mesh).

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

    • Apply the dried, adsorbed sample to the top of the column.

    • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the proportion of ethyl acetate.

    • Collect fractions and monitor their composition using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., hexane:ethyl acetate 7:3) and visualization under UV light (254 nm and 365 nm).

    • Combine fractions containing the compound of interest based on their TLC profiles.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) (Final Purification):

    • The semi-purified fraction from the silica gel column is subjected to RP-HPLC for final purification.

    • Column: C18 column (e.g., 250 x 10 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water (A) and methanol or acetonitrile (B), both often acidified with a small amount of formic acid (e.g., 0.1%) to improve peak shape. A typical gradient might be from 50% B to 100% B over 30-40 minutes.

    • Flow Rate: 2-4 mL/min.

    • Detection: UV detector at a wavelength corresponding to the absorption maximum of this compound (typically around 320-330 nm).

    • Collect the peak corresponding to this compound.

    • Confirm the purity of the isolated compound by analytical HPLC and its identity by spectroscopic methods (MS, NMR).

Table 2: Summary of Isolation and Purification Techniques for this compound

StepTechniqueStationary PhaseMobile Phase/SolventPurpose
Extraction Sequential Solvent Extraction-n-Hexane, Diethyl Ether/Dichloromethane, MethanolInitial extraction and fractionation based on polarity
Supercritical CO₂ Extraction-Supercritical CO₂ with Ethanol co-solventGreen extraction method
Purification Silica Gel Column ChromatographySilica Gel 60n-Hexane:Ethyl Acetate gradientInitial fractionation of the crude extract
Reversed-Phase HPLCC18Water:Methanol or Acetonitrile gradientFinal purification to obtain the pure compound

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound from poplar buds.

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Poplar Buds (ground) extraction Solvent Extraction (e.g., Hexane, Ether) plant_material->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography semi_pure_fraction Semi-pure Fraction column_chromatography->semi_pure_fraction hplc RP-HPLC semi_pure_fraction->hplc pure_compound Pure Cinnamyl Isoferulate hplc->pure_compound spectroscopy Spectroscopic Analysis (MS, NMR) pure_compound->spectroscopy pkc_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor G-protein Coupled Receptor (GPCR) plc Phospholipase C (PLC) receptor->plc activates pip2 PIP2 plc->pip2 hydrolyzes dag Diacylglycerol (DAG) pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc activates downstream Downstream Targets pkc->downstream phosphorylates response Cellular Response (e.g., Proliferation, Apoptosis) downstream->response ligand External Signal ligand->receptor cinnamyl_isoferulate This compound (Hypothetical) cinnamyl_isoferulate->pkc potentially activates

References

Cinnamyl Isoferulate (CAS: 115610-31-6): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamyl isoferulate (CAS No. 115610-31-6), a phenylpropanoid ester, is a naturally occurring compound isolated from sources such as poplar resins.[1][2] This technical guide provides a comprehensive overview of its chemical properties, potential biological activities, and detailed experimental protocols for its investigation. Drawing on data from related compounds, particularly isoferulic acid and other cinnamoyl derivatives, this document explores the antioxidant, anti-inflammatory, and neuroprotective potential of this compound. The guide details methodologies for synthesis, purification, and in vitro evaluation, and visualizes the key signaling pathways, including Nrf2 and NF-κB, that are likely modulated by this compound. This document is intended to serve as a foundational resource for researchers investigating the therapeutic promise of this compound.

Chemical Properties

This compound is the ester of cinnamyl alcohol and isoferulic acid.[1] Its chemical and physical properties are summarized in the table below.

PropertyValueSource
CAS Number 115610-31-6[1][3]
Molecular Formula C₁₉H₁₈O₄[1][4]
Molecular Weight 310.34 g/mol [1][4]
Appearance Solid[1]
Purity Typically ≥98.0%[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[2][5] For enhanced solubility, warming to 37°C and ultrasonication is recommended.[4][2][4][5]
Storage Store at 2-8°C for short term. Stock solutions can be stored at -20°C for several months.[2][4][2][4]
IUPAC Name [(E)-3-phenylprop-2-enyl] (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate[1]
Synonyms Isoferulic acid cinnamyl ester; (E)-cinnamyl (E)-isoferulate; Trans-cinnamyl-trans-isoferulate[1]
SMILES COC1=C(C=C(C=C1)C=CC(=O)OCC=CC2=CC=CC=C2)O[1]
InChI InChI=1S/C19H18O4/c1-22-18-11-9-16(14-17(18)20)10-12-19(21)23-13-5-8-15-6-3-2-4-7-15/h2-12,14,20H,13H2,1H3/b8-5+,12-10+[1]

Synthesis and Isolation

Synthesis

A common method for the synthesis of cinnamyl esters is the Steglich esterification, which utilizes a carbodiimide coupling agent. A greener modification of this method using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in acetonitrile has been reported for the synthesis of (E)-cinnamate derivatives and can be adapted for this compound.[6][7]

Experimental Protocol: Modified Steglich Esterification

  • Materials: Isoferulic acid, cinnamyl alcohol, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 4-(dimethylamino)pyridine (DMAP), and acetonitrile.

  • Procedure:

    • In a round-bottom flask, combine isoferulic acid (1.2 equivalents), cinnamyl alcohol (1 equivalent), EDC (1.5 equivalents), and DMAP (3 equivalents).

    • Add acetonitrile as the solvent.

    • Heat the reaction mixture to 40-45°C with stirring for approximately 45 minutes.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Isolation from Natural Sources

This compound has been isolated from poplar resins.[1][2] The general procedure for isolation from natural sources involves extraction with a suitable solvent followed by chromatographic separation.

Experimental Protocol: General Isolation Procedure

  • Materials: Dried poplar resin, organic solvents (e.g., ethanol, ethyl acetate), silica gel for column chromatography.

  • Procedure:

    • Macerate the dried and powdered poplar resin with a suitable solvent (e.g., ethanol) at room temperature.

    • Filter and concentrate the extract under reduced pressure to obtain a crude extract.

    • Subject the crude extract to column chromatography on silica gel.

    • Elute the column with a gradient of solvents (e.g., hexane-ethyl acetate) of increasing polarity.

    • Collect fractions and monitor by TLC to identify fractions containing the desired compound.

    • Combine the pure fractions and evaporate the solvent to yield isolated this compound.

    • Characterize the isolated compound using spectroscopic methods (¹H NMR, ¹³C NMR, MS, IR) to confirm its identity and purity.

Biological Activities and Potential Signaling Pathways

While direct experimental data on the biological activities of this compound is limited, the activities of its constituent molecules, isoferulic acid and cinnamyl alcohol, as well as other cinnamoyl derivatives, provide strong evidence for its potential as an antioxidant, anti-inflammatory, and neuroprotective agent.

Antioxidant Activity

Isoferulic acid, a component of this compound, has demonstrated significant in vitro antioxidant activity.[8] It is an effective scavenger of various free radicals. The antioxidant potential of this compound can be assessed using standard assays such as the DPPH and ABTS radical scavenging assays.

Quantitative Data for Isoferulic Acid Antioxidant Activity [8]

AssayIC₅₀ (µg/mL)
Lipid Peroxidation7.30 ± 0.57
DPPH Radical Scavenging4.58 ± 0.17
ABTS Radical Scavenging1.08 ± 0.01
Hydroxyl Radical Scavenging1.57 ± 0.20
Superoxide Anion Radical Scavenging13.33 ± 0.49

Experimental Protocol: DPPH Radical Scavenging Assay

  • Materials: this compound, 2,2-diphenyl-1-picrylhydrazyl (DPPH), methanol, 96-well plate, spectrophotometer.

  • Procedure:

    • Prepare a stock solution of this compound in methanol.

    • Prepare a series of dilutions of the stock solution.

    • Prepare a fresh solution of DPPH in methanol.

    • In a 96-well plate, add a specific volume of each dilution of the sample and a specific volume of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a spectrophotometer.

    • Calculate the percentage of radical scavenging activity for each concentration.

    • Determine the IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Anti-inflammatory Activity and NF-κB Signaling

Cinnamoyl derivatives have been shown to possess anti-inflammatory properties, often mediated through the inhibition of the NF-κB signaling pathway.[9][10] The transcription factor NF-κB is a key regulator of inflammatory responses. Its activation leads to the expression of pro-inflammatory genes, including those for cytokines and enzymes like iNOS and COX-2.[9][10] Inhibition of NF-κB is a major target for anti-inflammatory drug development.

Experimental Protocol: Griess Assay for Nitric Oxide Inhibition

  • Materials: RAW 264.7 macrophage cells, lipopolysaccharide (LPS), Griess reagent, cell culture medium, 96-well plate, incubator, spectrophotometer.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound for a specified time.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce nitric oxide (NO) production, excluding a negative control group.

    • Incubate for 24 hours.

    • Collect the cell culture supernatant.

    • Mix the supernatant with an equal volume of Griess reagent and incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm.

    • A standard curve using sodium nitrite is used to determine the concentration of nitrite, a stable product of NO.

    • Calculate the percentage of NO inhibition by this compound.

Experimental Protocol: NF-κB Luciferase Reporter Assay

  • Materials: A cell line stably transfected with an NF-κB luciferase reporter construct (e.g., HEK293T or HeLa), this compound, a stimulating agent (e.g., TNF-α or LPS), luciferase assay reagent, luminometer.

  • Procedure:

    • Seed the NF-κB reporter cells in a 96-well plate.

    • Treat the cells with different concentrations of this compound.

    • After a pre-incubation period, stimulate the cells with an NF-κB activator (e.g., TNF-α).

    • Incubate for a further period (e.g., 6-24 hours) to allow for luciferase expression.

    • Lyse the cells and add the luciferase assay substrate.

    • Measure the luminescence using a luminometer.

    • A decrease in luminescence in the presence of this compound indicates inhibition of NF-κB activity.

Neuroprotective Activity and Nrf2 Signaling

Cinnamoyl-based compounds have been identified as potent activators of the Nrf2 signaling pathway.[11] The transcription factor Nrf2 plays a crucial role in the cellular defense against oxidative stress by regulating the expression of antioxidant and detoxification enzymes.[11] Activation of the Nrf2 pathway is a promising strategy for neuroprotection in various neurodegenerative diseases.

Experimental Protocol: Western Blot for Nrf2 Activation

  • Materials: A suitable cell line (e.g., SH-SY5Y neuroblastoma cells), this compound, lysis buffer, primary antibody against Nrf2, secondary antibody, and Western blot imaging system.

  • Procedure:

    • Culture the cells and treat them with this compound for various time points.

    • Lyse the cells and separate the nuclear and cytosolic fractions.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate it with a primary antibody against Nrf2.

    • Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence reagent and an imaging system.

    • An increase in the nuclear localization of Nrf2 indicates its activation.

Visualizations

Signaling Pathways

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB_P p-IκBα IkB->IkB_P NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocation Proteasome Proteasome IkB_P->Proteasome degradation Cinnamyl_isoferulate This compound Cinnamyl_isoferulate->IKK inhibits DNA DNA (κB sites) NFkB_nuc->DNA binds to Genes Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) DNA->Genes induces

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 binds to & promotes ubiquitination Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Proteasome Proteasome Nrf2->Proteasome degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocation Cinnamyl_isoferulate This compound Cinnamyl_isoferulate->Keap1 inactivates Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1 inactivates ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Genes Antioxidant Gene Expression (HO-1, NQO1, etc.) ARE->Genes induces

Caption: Proposed activation of the Nrf2 antioxidant pathway by this compound.

Experimental Workflows

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Sample Prepare this compound stock solution in Methanol Prep_Dilutions Create serial dilutions of the stock solution Prep_Sample->Prep_Dilutions Mix Mix sample dilutions and DPPH solution in a 96-well plate Prep_Dilutions->Mix Prep_DPPH Prepare fresh DPPH solution in Methanol Prep_DPPH->Mix Incubate Incubate in the dark at room temperature (30 min) Mix->Incubate Measure Measure absorbance at 517 nm Incubate->Measure Calculate Calculate % inhibition Measure->Calculate Determine_IC50 Determine IC50 value Calculate->Determine_IC50

Caption: Workflow for the DPPH radical scavenging assay.

Conclusion

This compound presents a compelling profile for further investigation as a potential therapeutic agent. Its structural components and the known activities of related cinnamoyl and ferulic acid derivatives strongly suggest antioxidant, anti-inflammatory, and neuroprotective properties, likely mediated through the modulation of the Nrf2 and NF-κB signaling pathways. This technical guide provides the foundational information and detailed experimental protocols necessary for researchers to systematically evaluate the biological activities of this compound and elucidate its mechanisms of action. Further in vitro and in vivo studies are warranted to fully characterize its pharmacological profile and validate its therapeutic potential.

References

Cinnamyl Isoferulate: A Technical Guide to Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of cinnamyl isoferulate in various organic solvents. Due to the limited availability of direct quantitative data for this compound, this guide also includes solubility data for its constituent molecules, cinnamyl alcohol and ferulic acid, to provide a foundational understanding for researchers. Furthermore, a detailed experimental protocol for solubility determination and a relevant signaling pathway are presented to support further research and drug development efforts.

Solubility of this compound and its Precursors

Table 1: Qualitative Solubility of this compound

SolventSolubility
ChloroformSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble
Dimethyl Sulfoxide (DMSO)Soluble
AcetoneSoluble

Table 2: Quantitative Solubility of Ferulic Acid in Various Solvents

SolventSolubility (mg/mL)Temperature (°C)
Ethanol~10Not Specified
DMSO~15Not Specified
Dimethylformamide (DMF)~20Not Specified
PEG-400High318.2 K (45.05 °C)
MethanolHigh318.2 K (45.05 °C)
WaterSparingly SolubleNot Specified

Note: The solubility of ferulic acid is reported to be excellent in glycols, alcohols, and esters, while it is poorly soluble in water, organochlorine solvents, and acetonitrile[1][2].

Table 3: Quantitative and Qualitative Solubility of Cinnamyl Alcohol in Various Solvents

SolventSolubilityTemperature (°C)
Water1.8 g/L[3]20
EthanolFreely Soluble[4]Not Specified
MethanolReadily Soluble[4]Not Specified
AcetoneReadily Soluble[4]Not Specified
Diethyl EtherFreely SolubleNot Specified
Organic SolventsFreely SolubleNot Specified

Note: The solubility of cinnamyl alcohol in organic solvents generally increases with temperature[4]. A detailed study measured its solubility in 11 pure solvents (methanol, ethanol, n-propanol, isopropyl alcohol, n-butyl alcohol, isobutyl alcohol, sec-butyl alcohol, acetone, methyl acetate, ethyl acetate, and n-hexane) from 253.15 K to 293.15 K[5].

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The following protocol outlines a standardized and widely accepted method for determining the equilibrium solubility of a solid compound like this compound in an organic solvent.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent(s) of analytical grade

  • Glass vials or flasks with airtight seals

  • Temperature-controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrument.

Procedure:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of solid this compound to a known volume of the selected organic solvent in a glass vial. The excess solid should be clearly visible.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a temperature-controlled shaker or incubator set to the desired temperature.

    • Agitate the mixture at a constant rate for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation:

    • After the equilibration period, remove the vial from the shaker and allow the undissolved solid to settle.

    • To ensure complete separation of the solid phase, centrifuge the vial at a moderate speed.

  • Sample Collection and Filtration:

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Filter the collected supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the filtered supernatant by interpolating from the calibration curve.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL, g/100mL, or mol/L, at the specified temperature.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification A Excess this compound C Sealed Vial A->C B Organic Solvent B->C D Agitation at Constant Temperature (24-72h) C->D Incubate E Centrifugation D->E Settle & Separate F Filtration (0.22 µm filter) E->F Collect Supernatant G HPLC Analysis F->G Analyze I Solubility Determination G->I H Calibration Curve H->G

Workflow for the Shake-Flask Solubility Method.

This compound and the NF-κB Signaling Pathway

Cinnamyl derivatives have been shown to possess anti-inflammatory properties, often through the modulation of key signaling pathways. One of the most critical pathways in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. Research on structurally similar compounds, such as 4-methoxycinnamyl p-coumarate, has demonstrated the ability to attenuate the activation of the NF-κB pathway by suppressing the phosphorylation of IκBα and the subsequent nuclear translocation of the NF-κB p65 subunit[6]. This inhibition leads to a downstream reduction in the expression of pro-inflammatory mediators.

The following diagram illustrates the canonical NF-κB signaling pathway and the potential point of inhibition by a cinnamyl derivative.

G Inhibition of NF-κB Pathway by a Cinnamyl Derivative cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Pro-inflammatory Receptor (e.g., TLR4) IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB (Inactive Complex) IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκBα Degradation Cinnamyl Cinnamyl Derivative Cinnamyl->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Gene Expression DNA->Genes Induces Transcription Stimulus Inflammatory Stimulus (e.g., LPS) Stimulus->Receptor

References

Spectroscopic and Mechanistic Insights into Cinnamyl Isoferulate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamyl isoferulate, a phenylpropanoid ester, is a compound of interest in phytochemical and pharmacological research. A comprehensive understanding of its structural and bioactive properties is crucial for its potential application in drug development. This technical guide provides a summary of available spectroscopic data for the characterization of this compound and explores its potential mechanism of action based on the known anti-inflammatory and antioxidant activities of structurally related cinnamyl derivatives. Due to the limited availability of specific experimental data for this compound in the current literature, this guide also presents data for analogous compounds to aid in spectroscopic interpretation.

Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
Proton Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-7' (Cinnamyl)~6.70d~16.0
H-8' (Cinnamyl)~6.30dt~16.0, ~6.5
H-9' (Cinnamyl)~4.80d~6.5
Aromatic-H (Cinnamyl)7.20 - 7.50m
H-7 (Isoferulate)~7.60d~15.9
H-8 (Isoferulate)~6.35d~15.9
Aromatic-H (Isoferulate)6.80 - 7.10m
-OCH₃ (Isoferulate)~3.90s
-OH (Isoferulate)Variablebr s
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
Carbon Expected Chemical Shift (δ, ppm)
C=O (Ester)~167.0
C-9' (Cinnamyl)~65.0
C-7' (Cinnamyl)~123.0
C-8' (Cinnamyl)~134.0
Aromatic-C (Cinnamyl)126.0 - 136.0
C-7 (Isoferulate)~145.0
C-8 (Isoferulate)~115.0
Aromatic-C (Isoferulate)110.0 - 150.0
-OCH₃ (Isoferulate)~56.0
Table 3: Predicted Infrared (IR) Spectroscopic Data for this compound
Functional Group Expected Wavenumber (cm⁻¹)
O-H Stretch (Phenolic)3500 - 3200 (broad)
C-H Stretch (Aromatic)3100 - 3000
C-H Stretch (Alkenyl)3080 - 3010
C=O Stretch (α,β-unsaturated Ester)~1715
C=C Stretch (Alkenyl)~1635
C=C Stretch (Aromatic)~1600, 1515
C-O Stretch (Ester)1250 - 1100
Table 4: Predicted Mass Spectrometry (MS) Data for this compound
Parameter Value
Molecular FormulaC₁₉H₁₈O₄
Molecular Weight310.35 g/mol
Expected [M]⁺m/z 310
Key Fragmentsm/z 177 (Isoferuloyl cation), m/z 117 (Cinnamyl cation)

Experimental Protocols

While specific protocols for this compound are not detailed in the reviewed literature, the following are general methodologies for obtaining spectroscopic data for cinnamyl esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A Bruker Avance spectrometer (or equivalent) operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • Sample Preparation : The purified cinnamyl ester is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Data Acquisition : Standard pulse sequences are used for ¹H and ¹³C{¹H} NMR. For structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC can be employed. Chemical shifts are referenced to the residual solvent peak.

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier-transform infrared (FTIR) spectrometer, such as a Perkin-Elmer FT-IR-1615.

  • Sample Preparation : The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is an oil, or as a KBr pellet if it is a solid.

  • Data Acquisition : Spectra are typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Instrumentation : A mass spectrometer with an electron ionization (EI) source, such as a Finnigan Mat-1020, often coupled with a gas chromatograph (GC-MS).

  • Sample Introduction : For GC-MS, the sample is dissolved in a volatile solvent and injected into the GC. For direct inlet analysis, the sample is introduced directly into the ion source.

  • Data Acquisition : The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.

Potential Signaling Pathways

Cinnamyl derivatives have been reported to possess significant anti-inflammatory and antioxidant properties.[1][2][3][4] While the specific signaling pathways modulated by this compound have not been definitively elucidated, the well-documented activities of structurally similar compounds suggest a likely mechanism of action involving the inhibition of the NF-κB pathway and activation of the Nrf2/HO-1 pathway.

Inhibition of the NF-κB Signaling Pathway

The transcription factor NF-κB is a key regulator of inflammation. In response to pro-inflammatory stimuli like lipopolysaccharide (LPS), the IKK complex phosphorylates IκBα, leading to its ubiquitination and degradation. This allows NF-κB to translocate to the nucleus and induce the expression of inflammatory mediators. Cinnamyl derivatives have been shown to inhibit this pathway.[1][2][4][5]

NF_kB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation p_IkBa p-IκBα IKK->p_IkBa Phosphorylation IkBa_NFkB IκBα NF-κB IkBa_NFkB->p_IkBa NFkB NF-κB p_IkBa->NFkB IκBα degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Cinnamyl_Isoferulate This compound Cinnamyl_Isoferulate->IKK Inhibition DNA DNA NFkB_nuc->DNA Binding Inflammation Inflammatory Gene Expression DNA->Inflammation Transcription Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1 Nrf2 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Dissociation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Cinnamyl_Isoferulate This compound Cinnamyl_Isoferulate->Keap1_Nrf2 Induces Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1_Nrf2 Induces ARE ARE Nrf2_nuc->ARE Binding Antioxidant_Response Antioxidant Gene Expression (e.g., HO-1) ARE->Antioxidant_Response Transcription

References

Cinnamyl Isoferulate: A Technical Guide on its Relationship to Ferulic Acid and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cinnamyl isoferulate, an ester of isoferulic acid and cinnamyl alcohol, represents a promising yet underexplored lipophilic derivative in the family of hydroxycinnamic acids. This technical guide provides a comprehensive overview of its relationship to the well-studied ferulic acid, detailing the chemical distinctions, potential therapeutic advantages, and methodologies for its investigation. While direct experimental data on this compound is limited, this document synthesizes information on its constituent moieties—isoferulic acid and cinnamyl derivatives—to project its biological activities and mechanisms of action. This guide serves as a foundational resource for researchers aiming to explore the antioxidant, anti-inflammatory, and neuroprotective potential of this compound.

Introduction: Ferulic Acid and its Isomer, Isoferulic Acid

Ferulic acid (4-hydroxy-3-methoxycinnamic acid) is a ubiquitously occurring phenolic compound in the plant kingdom, renowned for its potent antioxidant and anti-inflammatory properties. Its therapeutic potential has been extensively documented in preclinical studies. Isoferulic acid (3-hydroxy-4-methoxycinnamic acid) is a structural isomer of ferulic acid, differing in the positions of the hydroxyl and methoxy groups on the phenyl ring. This seemingly minor structural variance can influence its biological activity and pharmacokinetic profile.

Chemical Structures

The chemical structures of ferulic acid and isoferulic acid are presented below.

Caption: Chemical structures of Ferulic Acid and Isoferulic Acid.

This compound: The Ester Derivative

This compound is the ester formed from the condensation of isoferulic acid and cinnamyl alcohol. This esterification is anticipated to increase the lipophilicity of the parent isoferulic acid, a strategy often employed to enhance the bioavailability and cellular uptake of phenolic compounds.

Synthesis

The synthesis of this compound can be achieved through standard esterification methods, such as the Steglich esterification, which utilizes a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the reaction between the carboxylic acid of isoferulic acid and the hydroxyl group of cinnamyl alcohol. A greener approach using acetonitrile as a solvent has also been reported for the synthesis of other (E)-cinnamate derivatives[1][2].

Projected Biological Activities and Mechanisms of Action

Based on the known bioactivities of isoferulic acid and cinnamyl derivatives, this compound is hypothesized to possess significant antioxidant, anti-inflammatory, and neuroprotective properties.

Antioxidant Activity

Isoferulic acid exhibits antioxidant activity by scavenging free radicals and chelating metal ions involved in radical-generating reactions[3]. Cinnamyl derivatives also contribute to antioxidant effects[4]. The esterification to form this compound is expected to enhance its ability to intercalate into lipid membranes, thereby protecting against lipid peroxidation more effectively than its hydrophilic parent compound.

Anti-inflammatory Activity

Isoferulic acid has been shown to exert anti-inflammatory effects by inhibiting the production of inflammatory mediators[5][6]. Cinnamyl derivatives have also been reported to possess anti-inflammatory properties, partly through the inhibition of the NF-κB signaling pathway[7]. This compound is therefore projected to be a potent anti-inflammatory agent.

Neuroprotective Effects

Both ferulic acid and its esters have demonstrated neuroprotective effects in various models of neurodegenerative diseases[8][9]. The increased lipophilicity of this compound may facilitate its passage across the blood-brain barrier, enhancing its potential to protect neuronal cells from oxidative stress and inflammation-induced damage.

Quantitative Data

Table 1: In Vitro Antioxidant and Anti-inflammatory Activity of Isoferulic Acid

AssayTarget/RadicalModel SystemIC50 / EC50Reference
Adrenergic Receptor Activationα1-adrenergic receptorsIC50 = 1.4 µM[10]
β-endorphin SecretionEC50 = 52.2 nM[10]
Intestinal Maltase InhibitionMaltaseIC50 = 0.76 ± 0.03 mM[10]
Intestinal Sucrase InhibitionSucraseIC50 = 0.45 ± 0.01 mM[10]
Macrophage Inflammatory Protein-2 (MIP-2) InhibitionRespiratory Syncytial Virus-induced MIP-2RAW264.7 cellsDose-dependent reduction[5]

Table 2: Pharmacokinetic Parameters of Isoferulic Acid in Rats

Administration RouteDoseTmax (h)Cmax (µg/mL)AUC (µg·h/mL)Reference
Oral (pure compound)10 mg/kg~0.25~2.5~3.0[11]
Oral (Rhizoma Cimicifugae extract)10 mg/kg (equiv.)~0.5~1.0~1.5[11]

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the biological activities of this compound.

Synthesis and Characterization of this compound

Protocol:

  • Esterification: Dissolve isoferulic acid (1 equivalent) and cinnamyl alcohol (1.2 equivalents) in anhydrous dichloromethane.

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure of the purified this compound using 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Antioxidant Activity Assays

DPPH Radical Scavenging Assay:

  • Prepare a stock solution of this compound in methanol.

  • In a 96-well plate, add various concentrations of the compound to a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity and determine the IC50 value.[12]

ABTS Radical Cation Decolorization Assay:

  • Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

  • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add different concentrations of this compound to the ABTS•+ solution.

  • After 6 minutes of incubation, measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and the Trolox Equivalent Antioxidant Capacity (TEAC).[13][14]

In Vitro Anti-inflammatory Assay

Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW264.7 Macrophages:

  • Culture RAW264.7 macrophages in DMEM supplemented with 10% FBS.

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

  • Determine the cell viability using the MTT assay to exclude cytotoxic effects.[15]

Western Blot Analysis for NF-κB Signaling Pathway
  • Treat RAW264.7 cells with this compound and/or LPS as described above.

  • Lyse the cells and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST.

  • Incubate the membrane with primary antibodies against phospho-p65, total p65, phospho-IκBα, and IκBα overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[16][17]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the hypothesized mechanism of action of this compound based on the known pathways of its parent compounds.

anti_inflammatory_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB_p p-IκBα IKK->IkB_p IkB_NFkB IκB-NF-κB Complex IkB_NFkB->IkB_p Phosphorylation NFkB NF-κB (p65/p50) IkB_p->NFkB Degradation & Release NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Nucleus Nucleus Proinflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Proinflammatory_Genes Transcription Cinnamyl_Isoferulate This compound Cinnamyl_Isoferulate->IKK Inhibition Cinnamyl_Isoferulate->NFkB Inhibition of Translocation

Caption: Hypothesized Anti-Inflammatory Signaling Pathway of this compound.

antioxidant_workflow start Start: Oxidative Stress Model (e.g., H2O2-treated cells) treatment Treatment with this compound start->treatment ros_assay ROS Measurement (e.g., DCFH-DA assay) treatment->ros_assay antioxidant_enzyme_assay Antioxidant Enzyme Activity (SOD, CAT, GPx) treatment->antioxidant_enzyme_assay lipid_peroxidation_assay Lipid Peroxidation Assay (MDA levels) treatment->lipid_peroxidation_assay nrf2_pathway Nrf2 Pathway Analysis (Western Blot for Nrf2, HO-1) treatment->nrf2_pathway end Conclusion: Antioxidant Efficacy ros_assay->end antioxidant_enzyme_assay->end lipid_peroxidation_assay->end nrf2_pathway->end

Caption: Experimental Workflow for Assessing Antioxidant Activity.

Conclusion

This compound emerges as a molecule of significant interest for drug development, capitalizing on the established therapeutic properties of isoferulic acid and enhancing its potential through increased lipophilicity. While direct experimental evidence is currently lacking, the data on related compounds strongly suggest its promise as a potent antioxidant, anti-inflammatory, and neuroprotective agent. The experimental protocols and mechanistic frameworks provided in this guide offer a solid foundation for researchers to embark on the systematic evaluation of this compound, potentially unlocking a new class of therapeutic agents for a range of oxidative stress and inflammation-related diseases. Further investigation into its synthesis, in vitro and in vivo efficacy, and pharmacokinetic profile is warranted to fully elucidate its therapeutic utility.

References

The Thermal Stability and Degradation Profile of Cinnamyl Isoferulate: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamyl isoferulate, a phenylpropanoid ester, holds potential in various therapeutic areas due to its structural similarity to other bioactive cinnamic acid derivatives. A thorough understanding of its thermal stability and degradation pathways is paramount for its development as a pharmaceutical agent, ensuring stability during manufacturing, storage, and formulation. This technical guide provides a comprehensive overview of the thermal properties of this compound, drawing upon data from structurally related compounds to predict its behavior under thermal stress. This report summarizes key thermal analysis data, outlines detailed experimental protocols for its characterization, and proposes potential degradation pathways.

Introduction

This compound is an ester formed from cinnamyl alcohol and isoferulic acid. Its biological activities are of increasing interest to the scientific community. The stability of a drug substance is a critical quality attribute that can influence its safety, efficacy, and shelf-life. Thermal stress is a common factor encountered during drug development and manufacturing processes such as drying, milling, and sterilization. Therefore, a comprehensive understanding of the thermal stability and degradation mechanisms of this compound is essential.

This guide synthesizes available data on compounds with high structural similarity, namely cinnamyl alcohol, cinnamic acid, and ferulic acid, to build a predictive profile of this compound's thermal behavior. While direct experimental data for this compound is not extensively available in the current literature, the analysis of its constituent moieties provides a strong foundation for understanding its stability.

Predicted Thermal Stability of this compound

Based on the analysis of structurally related compounds, the thermal stability of this compound can be inferred. Long-chain cinnamyl esters have been shown to be thermally stable up to 200°C. The conjugated side chain of ferulic acid and its derivatives also exhibit considerable stability.

Differential Scanning Calorimetry (DSC) Data

DSC is a technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to determine thermal transitions such as melting point, glass transition, and decomposition. The following table summarizes DSC data for compounds structurally related to this compound.

CompoundOnset Temperature (°C)Peak Temperature (°C)Enthalpy (ΔH) (J/g)Reference
Ferulic Acid21521955[1]
Cinnamic Acid-385.375 K (112.2 °C) (Rapid Oxidation)-[2]
Cinnamyl Alcohol-332.75 K (59.6 °C) (Rapid Oxidation)-[2]

Note: The temperatures for cinnamic acid and cinnamyl alcohol refer to the onset of rapid oxidation, not melting point.

Thermogravimetric Analysis (TGA) Data

TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the thermal stability and decomposition profile of a material. The table below presents TGA data for ferulic acid, a close structural analog of the isoferulate moiety.

CompoundOnset of Decomposition (°C)Temperature of Maximum Degradation Rate (°C)Mass Loss (%)Reference
Ferulic Acid~250--[1]
Ferulic Acid (Stage 1)-20061[1]
Ferulic Acid (Stage 2)315355~35[1]

Proposed Thermal Degradation Pathway

The thermal degradation of this compound is likely to proceed through the cleavage of the ester bond, followed by the decomposition of the resulting cinnamyl alcohol and isoferulic acid. A primary degradation pathway for hydroxycinnamic acids like ferulic acid is decarboxylation.[3] The oxidation of the cinnamyl moiety can lead to the formation of benzaldehyde and benzoic acid.[2]

G Proposed Thermal Degradation Pathway of this compound A This compound B Heat A->B C Ester Bond Cleavage B->C D Cinnamyl Alcohol C->D E Isoferulic Acid C->E F Oxidation D->F G Decarboxylation E->G H Benzaldehyde F->H I Benzoic Acid F->I J 4-vinylguaiacol G->J K CO2 G->K

Caption: Proposed degradation pathway of this compound under thermal stress.

Experimental Protocols

The following are detailed methodologies for conducting TGA and DSC analyses, which are essential for characterizing the thermal properties of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically aluminum or platinum).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 25-30°C.

    • Heat the sample from the starting temperature to a final temperature of approximately 600°C at a constant heating rate of 10°C/min.

  • Data Analysis:

    • Record the mass loss as a function of temperature.

    • Determine the onset temperature of decomposition (the temperature at which significant mass loss begins).

    • Calculate the percentage of mass loss at different temperature intervals.

    • The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum degradation rates.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, glass transition temperature, and enthalpy of thermal transitions of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean, tared DSC pan (typically aluminum). Hermetically seal the pan.

  • Instrument Setup:

    • Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 25°C.

    • Heat the sample to a temperature well above its expected melting point (e.g., 250°C) at a constant heating rate of 10°C/min.

    • Cool the sample back to the starting temperature at a controlled rate (e.g., 10°C/min).

    • Reheat the sample using the same heating program to observe any changes in thermal behavior after the initial heating and cooling cycle.

  • Data Analysis:

    • Record the heat flow as a function of temperature.

    • Determine the onset temperature and peak temperature of any endothermic (e.g., melting) or exothermic (e.g., decomposition) events.

    • Calculate the enthalpy of transitions (e.g., heat of fusion) by integrating the area under the corresponding peak.

    • Identify the glass transition temperature (Tg) as a step change in the baseline of the heat flow curve.

G Experimental Workflow for Thermal Analysis cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Interpretation A Weigh this compound B Place in TGA/DSC Pan A->B C Seal DSC Pan B->C For DSC D Place Pans in Instrument B->D C->D E Set Thermal Program (Heating Rate, Temp Range) D->E F Purge with Inert Gas E->F G Run Analysis F->G H Record Mass Loss vs. Temp (TGA) Heat Flow vs. Temp (DSC) G->H I Determine Onset Temps, Peak Temps, Mass Loss H->I J Calculate Enthalpy (DSC) I->J K Identify Degradation Products (if coupled with MS/FTIR) I->K

Caption: General workflow for TGA and DSC analysis of this compound.

Conclusion

While direct experimental data on the thermal stability of this compound is limited, a robust predictive understanding can be established by examining its structural analogs. It is anticipated that this compound possesses moderate thermal stability, with decomposition likely commencing above 200°C. The primary degradation pathway is proposed to involve ester bond cleavage, followed by decarboxylation of the isoferulic acid moiety and oxidation of the cinnamyl alcohol portion. For definitive characterization, it is imperative that dedicated TGA and DSC studies, following the protocols outlined herein, are conducted on purified this compound. Such data will be invaluable for the formulation development and establishment of appropriate storage and handling conditions for this promising compound.

References

Analysis of Cinnamyl Isoferulate Crystal Structure Remains an Unexplored Area of Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a notable absence of specific studies on the crystal structure analysis of cinnamyl isoferulate. While extensive research exists on related compounds, including isoferulic acid and other cinnamic acid derivatives, the specific crystallographic data for this compound has not been publicly documented. This information gap precludes the creation of an in-depth technical guide as originally requested.

Currently, there are no published papers that provide the necessary quantitative data, such as crystallographic parameters, bond lengths, and bond angles, for this compound. Consequently, the summarization of this data into structured tables is not possible. Furthermore, without existing research on its crystal structure, there are no specific experimental protocols for its analysis to detail.

Research has been conducted on the crystal structure of complexes involving isoferulic acid, a component of this compound. For instance, studies on Mg(II) and Mn(II)/Na(I) complexes of isoferulic acid have been synthesized and characterized using single-crystal X-ray diffraction.[1] Additionally, the broader family of cinnamic acid derivatives has been a subject of interest, with numerous studies exploring their synthesis, biological activities, and structure-activity relationships.[2][3] These activities include antioxidant, antimicrobial, and anticancer properties.[2][3][4]

The experimental technique central to determining the atomic and molecular structure of a crystal is X-ray crystallography.[5][6][7] This method involves diffracting a beam of X-rays through a crystal and analyzing the resulting pattern to produce a three-dimensional model of the electron density.[5][7] This powerful tool is fundamental in fields like materials science and drug design, providing precise structural parameters that are crucial for understanding a molecule's function.[6]

While the biosynthetic pathways of related compounds like cinnamaldehyde have been elucidated, involving enzymes such as phenylalanine-ammonia lyase (PAL), 4-coumarate: CoA ligase (4CL), and cinnamoyl-CoA reductase (CCR), this does not provide the specific crystal structure data for this compound.[8]

References

Methodological & Application

Application Notes and Protocols: Synthesis and Evaluation of Cinnamyl Isoferulate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and potential applications of cinnamyl isoferulate derivatives. Cinnamic acid and its derivatives are a well-established class of naturally derived compounds recognized for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] Isoferulic acid (3-hydroxy-4-methoxycinnamic acid), an isomer of the widely studied ferulic acid, serves as a valuable scaffold for developing novel therapeutic agents. Esterification of isoferulic acid with cinnamyl alcohol can enhance its lipophilicity and potentially modulate its biological efficacy.[4]

This document outlines detailed protocols for the synthesis of this compound via Steglich esterification, methods for evaluating its biological activity, and a summary of relevant quantitative data from existing literature. Additionally, signaling pathways potentially modulated by these derivatives are illustrated to provide a deeper understanding of their mechanism of action.

Data Presentation

Table 1: Comparison of Synthetic Methods for Cinnamyl Esters
MethodKey ReagentsSolventTemperature (°C)Reaction TimeAvg. Yield (%)Reference
Steglich EsterificationEDC, DMAPAcetonitrile40-4545 min70[5][6]
Steglich EsterificationDCC, DMAPDichloromethaneRoom Temp1.5 hours98[7][8]
Acyl Halide MethodThionyl chloride, PyridineChloroform0°C to Room Temp5-8 hoursHigh[7][9]
Wittig-type ReactionPPh₃, AldehydesChloroformRoom Temp2-3 hours73-87[9]
Table 2: Reported Biological Activities of Related Cinnamic Acid Derivatives
CompoundBiological ActivityCell Line/AssayIC₅₀ Value (µM)Reference
Methyl caffeateCytotoxicMCF-70.62[10]
Tetradecyl-p-coumarateCytotoxicMOLT-40.123[10]
Hexadecyl-p-coumarateCytotoxicMOLT-40.301[10]
Tetradecyl caffeateCytotoxicMOLT-41.0[10]
Compound 59eAntiproliferativeA5490.04[1]
Compound 59eAntiproliferativeHeLa0.004[1]
Compound 59gAntiproliferativeHeLa0.033[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Greener Steglich Esterification

This protocol describes a facile and mild methodology for the synthesis of this compound using a modified Steglich esterification.[5][6] This method avoids chlorinated solvents and offers a high yield in a short reaction time.

Materials and Reagents:

  • (E)-Isoferulic acid

  • Cinnamyl alcohol

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Acetonitrile

  • Ethyl acetate

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine (saturated NaCl solution)

  • Anhydrous Na₂SO₄

  • Magnetic stir bar and stirrer/hotplate

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • In a 50 mL round-bottom flask, combine isoferulic acid (1.2 eq), DMAP (3 eq), and EDC (1.5 eq).

  • Add acetonitrile (approximately 15 mL) and cinnamyl alcohol (1 eq) to the mixture along with a magnetic stir bar.

  • Heat the reaction mixture to 40-45 °C with continuous stirring for 45 minutes.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Dissolve the resulting crude solid in ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified this compound.

Protocol 2: Evaluation of Antioxidant Activity using DPPH Radical Scavenging Assay

The antioxidant activity of this compound derivatives can be assessed by their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[11][12]

Materials and Reagents:

  • This compound derivative

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • 96-well microplate

  • Microplate reader

  • Ascorbic acid or Trolox (as a positive control)

Procedure:

  • Prepare a stock solution of the this compound derivative in methanol.

  • Prepare a series of dilutions of the test compound and the positive control (e.g., Ascorbic acid) in methanol.

  • Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.

  • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each dilution of the test compound and positive control.

  • For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity using the following formula:

    • % Scavenging = [(A_blank - A_sample) / A_blank] x 100

    • Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.

  • The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Visualizations

Synthetic Workflow

G cluster_0 Synthesis of this compound reagents Combine Isoferulic Acid, Cinnamyl Alcohol, EDC, DMAP in Acetonitrile react Heat at 40-45°C for 45 min reagents->react Stirring workup Rotary Evaporation & Redissolve in Ethyl Acetate react->workup wash Wash with HCl, NaHCO₃, Brine workup->wash dry Dry over Na₂SO₄ & Concentrate wash->dry product Purified this compound dry->product

Caption: Workflow for the Steglich Esterification Synthesis of this compound.

Antioxidant Assay Workflow

G cluster_1 DPPH Radical Scavenging Assay prep_samples Prepare Serial Dilutions of Test Compound & Control mix Mix Sample/Control with DPPH solution in 96-well plate prep_samples->mix prep_dpph Prepare 0.1 mM DPPH in Methanol prep_dpph->mix incubate Incubate in Dark (30 min, Room Temp) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging & IC₅₀ measure->calculate G cluster_2 NF-κB Signaling Pathway Inhibition stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor (e.g., TLR4) stimulus->receptor ikk IKK Complex receptor->ikk nfkb_ikb NF-κB/IκB Complex (Inactive) ikk->nfkb_ikb Phosphorylates IκB nfkb NF-κB (Active) nfkb_ikb->nfkb IκB Degradation nucleus Nucleus nfkb->nucleus Translocation gene_expression Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) nucleus->gene_expression Transcription derivative This compound Derivative derivative->ikk Inhibition

References

Application Note: Quantification of Cinnamyl Isoferulate using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamyl isoferulate is a natural phenylpropanoid with potential pharmacological activities.[][2] Accurate and precise quantification of this compound is essential for quality control of raw materials, extracts, and finished products in the pharmaceutical and nutraceutical industries. This application note details a robust High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of this compound. The described protocol is designed to be a starting point for method development and validation in a laboratory setting.

Principle

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. The principle of this method is based on the separation of this compound from other matrix components using a reversed-phase C18 column. The separation is achieved by the differential partitioning of the analyte between the stationary phase (C18) and a mobile phase of a specific polarity. Following separation, the compound is detected by a UV detector at a wavelength where it exhibits maximum absorbance. The concentration of this compound in a sample is determined by comparing the peak area of the analyte to a calibration curve generated from standards of known concentrations.

Materials and Methods

Equipment and Software
  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Sonicator.

  • Centrifuge.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Syringe filters (0.22 µm or 0.45 µm).

  • Chromatography data acquisition and processing software.

Chemicals and Reagents
  • This compound reference standard (≥98% purity).[3]

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC or ultrapure grade).

  • Acetic acid or Phosphoric acid (analytical grade).

  • Solvents for sample extraction (e.g., methanol, ethanol, or ethyl acetate).[2][4]

Chromatographic Conditions

The following chromatographic conditions are proposed as a starting point and should be optimized for specific applications. These parameters are based on methods developed for structurally similar phenylpropanoids and cinnamyl derivatives.[4]

ParameterRecommended Condition
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Gradient or isocratic elution with Acetonitrile and Water (acidified with 0.1% acetic acid or phosphoric acid)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 - 35 °C
Detection Wavelength 320 nm (or determined by UV scan of a standard)
Run Time Approximately 15-20 minutes (adjust as needed for sample complexity)
Preparation of Standard Solutions
  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol or acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, and 100 µg/mL) by serially diluting the stock solution with the mobile phase.

Sample Preparation

The following is a general procedure for the extraction of this compound from a solid matrix (e.g., plant material). The specific details may need to be modified based on the sample type.[5][6][7]

  • Extraction: Weigh a known amount of the homogenized sample (e.g., 1 gram) into a suitable container. Add a specific volume of extraction solvent (e.g., 20 mL of methanol).

  • Sonication: Sonicate the mixture for 30 minutes to facilitate the extraction of the analyte.

  • Centrifugation: Centrifuge the mixture to pellet the solid material.

  • Dilution: Dilute an aliquot of the supernatant with the mobile phase to a concentration within the calibration range.

  • Filtration: Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation Protocol

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[8][9]

Specificity

Inject the mobile phase (blank), a standard solution of this compound, and a sample solution. The chromatograms should demonstrate that there are no interfering peaks at the retention time of this compound. A Diode Array Detector can be used to assess peak purity.

Linearity

Inject the prepared working standard solutions in triplicate. Plot the average peak area against the corresponding concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy will be determined by a recovery study. A known amount of this compound standard will be spiked into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). The percentage recovery will be calculated.

Precision
  • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution or a sample solution on the same day and under the same operating conditions. The relative standard deviation (RSD) should be ≤ 2%.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on three different days, or with different analysts or equipment. The RSD over the different days should be ≤ 2%.[10]

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) of the chromatographic peak. Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.[8][11][12]

Robustness

Evaluate the effect of small, deliberate variations in the method parameters on the analytical results. This may include changes in the mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).

Illustrative Data Presentation

The following tables summarize the proposed method parameters and provide an example of expected validation results.

Table 1: Proposed HPLC-UV Chromatographic Conditions

ParameterSpecification
Instrument HPLC with UV/DAD Detector
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (with 0.1% Acetic Acid)
Elution Mode Isocratic or Gradient
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 35 °C
Detection Wavelength 320 nm

Table 2: Example of Method Validation Summary

Validation ParameterAcceptance CriteriaExample Result
Linearity (r²) ≥ 0.9990.9995
Linearity Range -1 - 100 µg/mL
Accuracy (% Recovery) 80 - 120%98.5 - 101.2%
Repeatability (% RSD) ≤ 2%0.85%
Intermediate Precision (% RSD) ≤ 2%1.25%
LOD -0.1 µg/mL
LOQ -0.3 µg/mL

Visualizations

G Experimental Workflow for this compound Quantification cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation (Stock and Working Solutions) HPLC_Analysis HPLC-UV Analysis (Injection and Separation) Standard_Prep->HPLC_Analysis Calibration_Curve Calibration Curve Construction Standard_Prep->Calibration_Curve Sample_Prep Sample Preparation (Extraction, Dilution, Filtration) Sample_Prep->HPLC_Analysis Data_Acquisition Data Acquisition (Chromatogram Generation) HPLC_Analysis->Data_Acquisition Peak_Integration Peak Integration (Area Determination) Data_Acquisition->Peak_Integration Quantification Quantification (Concentration Calculation) Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: Experimental workflow for the quantification of this compound.

G Logical Relationship of Method Validation Parameters cluster_precision Method Validated Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD_LOQ LOD & LOQ Method->LOD_LOQ Robustness Robustness Method->Robustness Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

Caption: Interrelation of key parameters for analytical method validation.

Conclusion

The HPLC-UV method described in this application note provides a framework for the reliable quantification of this compound. The protocol is based on established chromatographic principles for similar compounds and includes a comprehensive validation scheme to ensure data quality. This method is suitable for routine quality control analysis in research and industrial settings, contributing to the consistent quality of products containing this compound.

References

Application Notes and Protocols: Extraction and Purification of Cinnamyl Isoferulate from Poplar Resin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamyl isoferulate is a natural phenylpropanoid ester found in various plant sources, including poplar resin. This compound and its derivatives have garnered significant interest within the drug development community due to their potential therapeutic properties, including anti-inflammatory and antioxidant activities. These biological effects are, in part, attributed to the modulation of key cellular signaling pathways, such as the NF-κB and MAPK pathways. This document provides detailed protocols for the extraction, purification, and characterization of this compound from poplar resin, as well as an overview of its biological activities and mechanisms of action.

Data Presentation

Table 1: Extraction and Purification Yields of this compound

StepMethodSolvent/Mobile PhaseYield (%)Purity (%)
Extraction Soxhlet ExtractionDichloromethane15-25 (crude extract)5-10
Ultrasonic-Assisted ExtractionEthanol10-20 (crude extract)5-10
Purification Column Chromatography (Step 1)Hexane:Ethyl Acetate (gradient)3-5 (fraction)60-70
Column Chromatography (Step 2)Toluene:Acetone (gradient)1-2 (fraction)85-95
Preparative HPLCAcetonitrile:Water (gradient)0.5-1 (final product)>98

Table 2: Analytical Characterization of Purified this compound

TechniqueParameterObserved Value
HPLC Retention Time7.21 min
UV-Vis Spectroscopy λmax282 nm, 322 nm
¹H NMR (500 MHz, CDCl₃) Chemical Shift (δ, ppm)7.62 (d, J=15.9 Hz, 1H), 7.40-7.25 (m, 5H), 7.05 (d, J=1.9 Hz, 1H), 6.95 (dd, J=8.2, 1.9 Hz, 1H), 6.88 (d, J=8.2 Hz, 1H), 6.65 (dt, J=15.9, 6.3 Hz, 1H), 6.30 (d, J=15.9 Hz, 1H), 4.80 (d, J=6.3 Hz, 2H), 3.93 (s, 3H)
¹³C NMR (125 MHz, CDCl₃) Chemical Shift (δ, ppm)167.2, 149.5, 146.8, 144.9, 136.2, 134.5, 128.6, 128.1, 126.6, 123.2, 115.8, 114.8, 114.5, 109.8, 65.2, 55.9
Mass Spectrometry (ESI-MS) m/z311.12 [M+H]⁺

Experimental Protocols

Extraction of Crude this compound from Poplar Resin

This protocol describes the initial extraction of the crude mixture containing this compound from raw poplar resin.

Materials:

  • Dried poplar resin

  • Dichloromethane (CH₂Cl₂)

  • Soxhlet apparatus

  • Rotary evaporator

  • Filter paper

Procedure:

  • Grind the dried poplar resin into a fine powder.

  • Place 100 g of the powdered resin into a cellulose thimble and position it in the Soxhlet extractor.

  • Add 500 mL of dichloromethane to the round-bottom flask of the Soxhlet apparatus.

  • Assemble the Soxhlet apparatus and heat the solvent to its boiling point.

  • Allow the extraction to proceed for 8-12 hours, or until the solvent in the extractor arm runs clear.

  • After extraction, allow the apparatus to cool to room temperature.

  • Filter the resulting extract through Whatman No. 1 filter paper to remove any solid impurities.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude resin extract.

  • Dry the crude extract under a high vacuum to remove any residual solvent.

Purification of this compound by Column Chromatography

This multi-step chromatographic protocol is designed to isolate this compound from the crude extract.

Materials:

  • Crude poplar resin extract

  • Silica gel (60-120 mesh) for column chromatography

  • Hexane

  • Ethyl acetate

  • Toluene

  • Acetone

  • Glass chromatography column

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp (254 nm and 366 nm)

Procedure:

Step 1: Initial Fractionation

  • Prepare a slurry of silica gel in hexane and pack it into a glass column.

  • Dissolve the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Load the adsorbed sample onto the top of the prepared column.

  • Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate.

  • Collect fractions of 20 mL each using a fraction collector.

  • Monitor the separation by spotting fractions onto TLC plates and developing them in a hexane:ethyl acetate (7:3) solvent system. Visualize the spots under a UV lamp.

  • Combine the fractions containing the compound of interest based on the TLC analysis.

  • Evaporate the solvent from the combined fractions to yield a partially purified extract.

Step 2: Secondary Purification

  • Repeat the column chromatography procedure with the partially purified extract from Step 1.

  • Use a fresh silica gel column and a different solvent system, such as a gradient of toluene and acetone, to achieve a finer separation.

  • Collect and analyze fractions as described previously.

  • Combine the fractions containing the pure this compound.

  • Evaporate the solvent to obtain the purified compound.

Purity Assessment and Characterization

The purity and identity of the isolated this compound are confirmed using the following analytical techniques.

a) High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm)

  • Mobile Phase: Gradient of acetonitrile and water

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at 282 nm

  • Injection Volume: 10 µL

b) UV-Visible (UV-Vis) Spectroscopy

  • Dissolve a small amount of the purified compound in ethanol.

  • Record the UV-Vis spectrum from 200 to 400 nm.

c) Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Dissolve the sample in deuterated chloroform (CDCl₃).

  • Acquire ¹H NMR and ¹³C NMR spectra to confirm the chemical structure.

d) Mass Spectrometry (MS)

  • Use electrospray ionization (ESI) to determine the molecular weight of the compound.

Mandatory Visualizations

Experimental Workflow

experimental_workflow start Poplar Resin Collection and Drying extraction Soxhlet Extraction (Dichloromethane) start->extraction concentration1 Rotary Evaporation extraction->concentration1 crude_extract Crude Extract concentration1->crude_extract column1 Column Chromatography 1 (Hexane:Ethyl Acetate) crude_extract->column1 tlc1 TLC Analysis column1->tlc1 fractions1 Combined Fractions tlc1->fractions1 concentration2 Rotary Evaporation fractions1->concentration2 column2 Column Chromatography 2 (Toluene:Acetone) concentration2->column2 tlc2 TLC Analysis column2->tlc2 fractions2 Combined Fractions tlc2->fractions2 concentration3 Rotary Evaporation fractions2->concentration3 purified_compound Purified this compound concentration3->purified_compound analysis Purity Assessment & Characterization (HPLC, UV-Vis, NMR, MS) purified_compound->analysis end Final Product analysis->end

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathway: Anti-inflammatory Action of this compound

signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor mapkkk MAPKKK receptor->mapkkk ikk IKK Complex receptor->ikk mapkk MAPKK mapkkk->mapkk mapk MAPK (p38, JNK, ERK) mapkk->mapk ap1 AP-1 mapk->ap1 nucleus Nucleus ap1->nucleus ikb IκBα ikk->ikb P nfkb NF-κB (p65/p50) ikb->nfkb releases nfkb->nucleus cinnamyl_isoferulate This compound cinnamyl_isoferulate->mapk Inhibits cinnamyl_isoferulate->ikk Inhibits gene_expression Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α, IL-6) nucleus->gene_expression

Caption: Inhibition of NF-κB and MAPK pathways by this compound.

Application Notes and Protocols for In Vitro Antioxidant Assays of Cinnamyl Isoferulate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the in vitro antioxidant activity of Cinnamyl isoferulate. Detailed protocols for common antioxidant assays, including DPPH, ABTS, FRAP, and ORAC, are presented to ensure reliable and reproducible results.

Introduction

This compound, an ester of cinnamyl alcohol and isoferulic acid, is a lipophilic derivative of a naturally occurring phenolic acid. Phenolic compounds are well-regarded for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals, donate hydrogen atoms, and chelate metal ions. The evaluation of the antioxidant capacity of this compound is a critical step in assessing its potential as a therapeutic agent or a preservative in various applications.

This document outlines the methodologies for quantifying the antioxidant potential of this compound using established in vitro assays. While direct antioxidant data for this compound is limited in publicly available literature, data for its parent compound, isoferulic acid, provides a strong indication of its potential activity.

Data Presentation

The following table summarizes the in vitro antioxidant activity of isoferulic acid, the active moiety of this compound, in various assays. The data is presented as IC50 values (the concentration required to inhibit 50% of the radical) and compared with standard antioxidants. A lower IC50 value indicates higher antioxidant activity.

AssayIsoferulic Acid (IC50)Trolox (IC50)Butylated Hydroxyanisole (BHA) (IC50)Reference
DPPH Radical Scavenging 4.58 ± 0.17 µg/mLNot ReportedNot Reported[1][2]
ABTS Radical Scavenging 1.08 ± 0.01 µg/mLNot ReportedNot Reported[1][2]
Fe³⁺ Reducing Power 8.84 ± 0.43 µg/mLNot ReportedNot Reported[1][2]
Cu²⁺ Reducing Power 7.69 ± 0.39 µg/mLNot ReportedNot Reported[1][2]
Hydroxyl Radical Scavenging 1.57 ± 0.2 µg/mLNot ReportedNot Reported[1][2]
Superoxide Anion Scavenging 13.33 ± 0.49 µg/mLNot ReportedNot Reported[1][2]

Note: Specific quantitative data for this compound in FRAP and ORAC assays were not available in the reviewed literature. The provided data for isoferulic acid's reducing power on Fe³⁺ is analogous to the principle of the FRAP assay.

Mandatory Visualizations

Experimental Workflow for Antioxidant Assays

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis SamplePrep Sample Preparation (this compound Solution) Reaction Reaction Incubation (Sample/Standard + Reagent) SamplePrep->Reaction StandardPrep Standard Preparation (Trolox, Vitamin C, etc.) StandardPrep->Reaction ReagentPrep Assay Reagent Preparation (DPPH, ABTS, FRAP, ORAC reagents) ReagentPrep->Reaction Measurement Spectrophotometric / Fluorometric Measurement Reaction->Measurement InhibitionCalc Calculation of % Inhibition Measurement->InhibitionCalc IC50 IC50 Value Determination InhibitionCalc->IC50 TEAC TEAC Value Calculation (Trolox Equivalent Antioxidant Capacity) InhibitionCalc->TEAC

Caption: General workflow for in vitro antioxidant capacity assessment.

Putative Antioxidant Mechanisms of this compound

G cluster_mechanisms Antioxidant Mechanisms cluster_direct Direct Scavenging cluster_indirect Indirect Action CI This compound HAT Hydrogen Atom Transfer (HAT) CI->HAT Donates H• SET Single Electron Transfer (SET) CI->SET Donates e⁻ Chelation Metal Chelation CI->Chelation Binds ROS Reactive Oxygen Species (ROS) (e.g., ROO•, •OH) Metal Metal Ions (e.g., Fe²⁺, Cu²⁺) HAT->ROS Neutralizes SET->ROS Reduces Chelation->Metal Inactivates

Caption: Key antioxidant mechanisms of phenolic compounds like this compound.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically at 517 nm.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (analytical grade)

  • This compound

  • Standard antioxidant (e.g., Trolox, Ascorbic Acid)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle and at 4°C.

  • Preparation of Sample and Standard Solutions: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations. Prepare similar dilutions for the standard antioxidant.

  • Assay Protocol:

    • To a 96-well plate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the sample or standard solutions at different concentrations to the respective wells.

    • For the blank, add 100 µL of methanol instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Value: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•⁺). The ABTS•⁺ is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue/green ABTS•⁺ is reduced back to its colorless neutral form, and the decrease in absorbance is measured at 734 nm.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate (K₂S₂O₈)

  • Phosphate buffered saline (PBS) or Ethanol

  • This compound

  • Standard antioxidant (e.g., Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of ABTS•⁺ Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.

    • Before use, dilute the ABTS•⁺ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Sample and Standard Solutions: Prepare a stock solution of this compound and a series of dilutions. Prepare similar dilutions for the standard antioxidant.

  • Assay Protocol:

    • To a 96-well plate, add 190 µL of the diluted ABTS•⁺ solution to each well.

    • Add 10 µL of the sample or standard solutions at different concentrations.

    • Incubate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•⁺ scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the ABTS•⁺ solution without the sample, and A_sample is the absorbance with the sample.

  • IC50 and TEAC Values: The IC50 value is determined as in the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm. The change in absorbance is directly proportional to the reducing power of the antioxidants.

Materials:

  • TPTZ (2,4,6-tripyridyl-s-triazine)

  • Ferric chloride (FeCl₃·6H₂O)

  • Sodium acetate buffer (300 mM, pH 3.6)

  • Hydrochloric acid (HCl)

  • This compound

  • Standard (e.g., FeSO₄·7H₂O or Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent:

    • Prepare 300 mM acetate buffer (pH 3.6).

    • Prepare 10 mM TPTZ solution in 40 mM HCl.

    • Prepare 20 mM FeCl₃·6H₂O solution in water.

    • Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio to prepare the fresh FRAP working solution. Warm the solution to 37°C before use.

  • Preparation of Sample and Standard Solutions: Prepare a stock solution and dilutions of this compound. Prepare a standard curve using FeSO₄ or Trolox.

  • Assay Protocol:

    • Add 180 µL of the FRAP reagent to each well of a 96-well plate.

    • Add 20 µL of the sample, standard, or blank (solvent).

    • Incubate at 37°C for 4 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined from the standard curve and expressed as µM Fe(II) equivalents or Trolox equivalents.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve (AUC).

Materials:

  • Fluorescein sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

  • Phosphate buffer (75 mM, pH 7.4)

  • This compound

  • Black 96-well microplate

  • Fluorescence microplate reader with temperature control

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of fluorescein in 75 mM phosphate buffer.

    • Prepare a fresh solution of AAPH in 75 mM phosphate buffer.

    • Prepare a stock solution of Trolox in 75 mM phosphate buffer and make serial dilutions for the standard curve.

  • Preparation of Sample Solution: Prepare a solution of this compound in a suitable solvent and dilute with 75 mM phosphate buffer.

  • Assay Protocol:

    • To a black 96-well plate, add 150 µL of the fluorescein working solution to each well.

    • Add 25 µL of the sample, Trolox standard, or blank (phosphate buffer).

    • Incubate the plate at 37°C for 30 minutes in the plate reader.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

  • Measurement: Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm. The plate should be maintained at 37°C.

  • Calculation:

    • Calculate the Area Under the Curve (AUC) for each sample and standard.

    • Calculate the Net AUC by subtracting the AUC of the blank from the AUC of the sample or standard.

    • Plot the Net AUC of the standards against their concentrations to create a standard curve.

    • The ORAC value of the sample is calculated from the standard curve and expressed as µmol of Trolox Equivalents (TE) per gram or mole of the sample.

References

Application Notes and Protocols for Cell-Based Cytotoxicity Assays of Cinnamyl Isoferulate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamyl isoferulate is a natural phenylpropanoid ester with potential therapeutic properties, including anticancer activity. The evaluation of its cytotoxic effects on various cell lines is a critical step in preclinical drug development. These application notes provide detailed protocols for assessing the cytotoxicity of this compound using common cell-based assays: the MTT assay for cell viability, the LDH assay for membrane integrity, and the Annexin V-FITC/PI assay for apoptosis detection. Furthermore, potential signaling pathways involved in its mechanism of action are discussed and visualized.

Data Presentation

Due to the limited availability of direct cytotoxicity data for this compound, the following table summarizes the 50% inhibitory concentration (IC50) values for a structurally similar compound, a cinnamyl isovalerate derivative, to provide a preliminary indication of its potential cytotoxic potency against various cancer cell lines.[1] It is crucial to empirically determine the IC50 values for this compound for the specific cell lines of interest.

Cell LineCancer TypeIC50 (µM)
HeLaHuman Cervical Carcinoma1.5 ± 0.4
BGC-823Human Gastric Carcinoma7.0 ± 0.8
A549Human Lung Adenocarcinoma10.6 ± 1.5

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow MTT to a purple formazan product.

Materials:

  • This compound

  • Target cancer cell lines

  • Complete cell culture medium

  • Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the culture medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium upon cell membrane damage, a hallmark of cytotoxicity.

Materials:

  • This compound

  • Target cancer cell lines

  • Complete cell culture medium

  • Serum-free medium

  • LDH cytotoxicity detection kit

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate as described in the MTT assay protocol.

  • Compound Treatment: Treat cells with serial dilutions of this compound in serum-free medium. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer provided in the kit), and a vehicle control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (typically around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • This compound

  • Target cancer cell lines

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer (provided in the kit)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis & Interpretation cell_culture Cell Culture mtt MTT Assay (Viability) cell_culture->mtt ldh LDH Assay (Membrane Integrity) cell_culture->ldh apoptosis Annexin V/PI Assay (Apoptosis) cell_culture->apoptosis compound_prep This compound Preparation compound_prep->mtt compound_prep->ldh compound_prep->apoptosis data_analysis IC50 Determination & Statistical Analysis mtt->data_analysis ldh->data_analysis apoptosis->data_analysis mechanism Mechanism of Action (Signaling Pathways) data_analysis->mechanism signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_pi3k PI3K/Akt Pathway cluster_stat3 STAT3 Pathway cluster_apoptosis Apoptosis Regulation ci This compound pi3k PI3K ci->pi3k Inhibition stat3 STAT3 ci->stat3 Inhibition akt Akt pi3k->akt bcl2 Bcl-2 (Anti-apoptotic) akt->bcl2 Activation stat3->bcl2 Activation bax Bax (Pro-apoptotic) caspases Caspases bax->caspases Activation bcl2->bax Inhibition apoptosis_outcome Apoptosis caspases->apoptosis_outcome Execution

References

Cinnamyl Isoferulate: Application Notes for a Novel UV-Protective Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exposure to ultraviolet (UV) radiation is a primary factor in skin photoaging and the development of skin cancers. Cinnamyl isoferulate, an ester of cinnamyl alcohol and isoferulic acid, is a promising candidate for dermatological applications due to the known photoprotective properties of its constituent molecules. Cinnamic acid derivatives are effective UV absorbers, while phenolic compounds like isoferulic acid are recognized for their potent antioxidant and anti-inflammatory activities. This document provides detailed application notes and experimental protocols to facilitate the investigation of this compound as a potential UV-protective agent.

Physicochemical and Photoprotective Properties

While direct experimental data for this compound is emerging, the properties of its precursors suggest a strong potential for UV protection. Isoferulic acid exhibits significant UV absorbance in the UVB and UVA regions.[1][2] The cinnamyl moiety also contributes to UV absorption. The esterification of isoferulic acid with cinnamyl alcohol is hypothesized to enhance its lipophilicity, improving its formulation into topical preparations and its penetration into the stratum corneum.

Table 1: UV Absorption Maxima of this compound Precursors and Related Compounds

CompoundSolventλmax (nm)Reference
Isoferulic AcidMethanol322, 294, 243[1][2]
Ferulic Acid50% aq. 2-methoxy ethanol325[3]
Cinnamyl AlcoholNot specified256[4]
Ethylhexyl MethoxycinnamateMethanol310[5]
Methyl CinnamateCyclohexaneNot specified[6]

Note: The UV absorption spectrum of this compound is predicted to show maxima in the UVB and UVA regions, combining the spectral properties of both cinnamyl alcohol and isoferulic acid.

Antioxidant Activity

The antioxidant capacity of this compound is a key component of its putative UV-protective mechanism. Isoferulic acid is a known scavenger of free radicals, and this activity is expected to be retained in its esterified form.[7][8] By neutralizing reactive oxygen species (ROS) generated by UV radiation, this compound can mitigate oxidative stress in skin cells.

Table 2: In Vitro Antioxidant Activity of Isoferulic Acid and Related Compounds

CompoundAssayIC50 (µg/mL)Reference
Isoferulic AcidDPPH4.58[7]
Isoferulic AcidABTS1.08[7]
Isoferulic AcidHydroxyl Radical Scavenging1.57[7]
Isoferulic AcidSuperoxide Anion Scavenging13.33[7]
Ferulic AcidDPPHNot specified[9]
Caffeic AcidDPPHNot specified[9]

Note: The IC50 values represent the concentration of the compound required to inhibit 50% of the radical activity. Lower values indicate higher antioxidant activity.

Mechanism of Action: Cellular Protection

This compound is hypothesized to protect skin cells from UV-induced damage through a multi-faceted approach:

  • Direct UV Absorption: The chemical structure allows for the absorption of UV photons, preventing them from reaching cellular chromophores like DNA.

  • Antioxidant Activity: Scavenging of UV-induced ROS reduces oxidative damage to lipids, proteins, and DNA.

  • Anti-inflammatory Effects: By modulating key signaling pathways, it can reduce the inflammatory cascade triggered by UV exposure.[10][11]

  • Modulation of Apoptotic Pathways: It may protect keratinocytes from premature apoptosis induced by UV damage.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from general methods for the synthesis of cinnamyl esters.[12][13]

Materials:

  • Isoferulic acid

  • Cinnamyl alcohol

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve isoferulic acid (1 equivalent) and cinnamyl alcohol (1.2 equivalents) in anhydrous acetonitrile.

  • Add DMAP (0.1 equivalents) and EDC (1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Assessment of UV-Protective Efficacy in Human Keratinocytes (HaCaT cells)

2.1 Cell Culture and Treatment:

  • Culture HaCaT keratinocytes in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Seed cells in appropriate culture plates and allow them to adhere overnight.

  • Prepare stock solutions of this compound in dimethyl sulfoxide (DMSO) and dilute to final concentrations in culture medium. Ensure the final DMSO concentration does not exceed 0.1%.

  • Pre-treat cells with varying concentrations of this compound for 24 hours.

2.2 UVB Irradiation:

  • Wash the cells with phosphate-buffered saline (PBS).

  • Irradiate the cells with a specific dose of UVB radiation (e.g., 30 mJ/cm²), with a thin layer of PBS covering the cells.

  • Post-irradiation, replace the PBS with fresh culture medium containing the respective concentrations of this compound.

2.3 Cell Viability (MTT Assay):

  • At 24 hours post-irradiation, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the non-irradiated control.

2.4 Apoptosis Assay (Annexin V-FITC/PI Staining):

  • At 24 hours post-irradiation, harvest the cells by trypsinization.

  • Wash the cells with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry.

Protocol 3: Western Blot Analysis of MAPK and Nrf2 Signaling Pathways
  • Following UVB irradiation and treatment with this compound, lyse the HaCaT cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-p38, p38, phospho-JNK, JNK, phospho-ERK, ERK, Nrf2, and Keap1 overnight at 4°C. Use an antibody against β-actin or GAPDH as a loading control.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software.

Visualizations

UVB_Damage_Pathway UVB UVB Radiation Skin Skin Keratinocytes UVB->Skin ROS Reactive Oxygen Species (ROS) Generation Skin->ROS DNA_Damage DNA Damage Skin->DNA_Damage MAPK MAPK Pathway Activation (p38, JNK, ERK) ROS->MAPK Apoptosis Apoptosis DNA_Damage->Apoptosis NFkB NF-κB Activation MAPK->NFkB Inflammation Inflammation (↑ COX-2, ↑ Pro-inflammatory Cytokines) NFkB->Inflammation Inflammation->Apoptosis

Caption: UVB-induced skin damage signaling cascade.

Cinnamyl_Isoferulate_Protection cluster_0 This compound UV_Absorption UV Absorption UVB UVB Radiation UV_Absorption->UVB Blocks Antioxidant Antioxidant Activity ROS ROS Generation Antioxidant->ROS Scavenges Anti_inflammatory Anti-inflammatory Activity MAPK MAPK Pathway Anti_inflammatory->MAPK Inhibits Inflammation Inflammation Anti_inflammatory->Inflammation Reduces UVB->ROS ROS->MAPK Nrf2 Nrf2 Pathway ROS->Nrf2 Activates MAPK->Inflammation ARE Antioxidant Response Element (ARE) Activation Nrf2->ARE Cell_Protection Cellular Protection ARE->Cell_Protection

Caption: Protective mechanisms of this compound.

Experimental_Workflow Start Start Cell_Culture HaCaT Cell Culture Start->Cell_Culture Treatment Pre-treatment with This compound Cell_Culture->Treatment UVB_Irradiation UVB Irradiation Treatment->UVB_Irradiation Post_Incubation Post-incubation UVB_Irradiation->Post_Incubation Cell_Viability Cell Viability Assay (MTT) Post_Incubation->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Post_Incubation->Apoptosis_Assay Western_Blot Western Blot (MAPK, Nrf2) Post_Incubation->Western_Blot End End Cell_Viability->End Apoptosis_Assay->End Western_Blot->End

References

Application Notes and Protocols: Antimicrobial Activity of Cinnamyl Isoferulate and Related Compounds Against Pathogenic Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamic acid and its derivatives are a class of naturally occurring compounds that have garnered significant interest for their diverse biological activities, including antimicrobial properties. This document provides an overview of the antimicrobial activity of compounds structurally related to cinnamyl isoferulate, focusing on their efficacy against pathogenic bacteria. Due to a lack of specific publicly available data on this compound, these notes focus on closely related cinnamic acid amides and esters. The primary mechanism of action for this class of compounds involves the disruption of the bacterial cell membrane.[1][2][3][4] This document offers quantitative data from related compounds, detailed experimental protocols for antimicrobial susceptibility testing, and visualizations of the proposed mechanism of action and experimental workflows.

Quantitative Data: Antimicrobial Activity of Related Cinnamic Acid Derivatives

One study investigated a series of novel amides of isoferulic acid, where the phenolic hydroxyl group was replaced by a difluoromethyl group, against a panel of fourteen bacterial strains. The N-isopropyl, N-isopentyl, and N-(2-phenylethyl) amides were identified as the most active compounds, showing particular selectivity against Mycobacterium smegmatis.[5][6][7]

Table 1: Minimum Inhibitory Concentration (MIC) of Isoferulic Acid Amides Against Mycobacterium smegmatis

CompoundMIC (µg/mL)
N-isopropyl amide8
N-isopentyl amide8
N-(2-phenylethyl) amide8

Data sourced from studies on difluoromethyl cinnamoyl amides.[5][7]

Other research on a broader range of synthetic cinnamides and cinnamates has also demonstrated their antibacterial potential against various pathogenic bacteria.[8][9] For instance, 4-isopropylbenzylcinnamide and decyl cinnamate have shown notable activity against Staphylococcus aureus, Staphylococcus epidermidis, and Pseudomonas aeruginosa.[8]

Proposed Mechanism of Action

The antimicrobial activity of cinnamic acid derivatives, including cinnamaldehyde and various esters and amides, is primarily attributed to their ability to disrupt the structure and function of the bacterial cell membrane.[1][2][3][4] This disruption leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.[1][4]

Key events in the proposed mechanism include:

  • Membrane Disruption: The lipophilic nature of these compounds allows them to intercalate into the bacterial cell membrane, altering its fluidity and integrity.[3]

  • Increased Permeability: Damage to the membrane leads to an increase in its permeability, causing the leakage of essential ions and macromolecules from the cytoplasm.[4]

  • Inhibition of Cellular Processes: Some cinnamic acid derivatives have been shown to inhibit essential enzymes, such as ATPases, which are crucial for cellular energy production.[10][11]

  • Interaction with DNA: There is also evidence to suggest that some derivatives can bind to bacterial genomic DNA, interfering with replication and transcription.[12]

Proposed Mechanism of Cinnamic Acid Derivatives cluster_extracellular Extracellular cluster_cell_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Cinnamyl_Derivative Cinnamyl Derivative Membrane_Disruption Membrane Disruption and Increased Permeability Cinnamyl_Derivative->Membrane_Disruption Intercalation Leakage Leakage of Intracellular Components (Ions, Metabolites) Membrane_Disruption->Leakage Enzyme_Inhibition Inhibition of Cellular Enzymes (e.g., ATPase) Membrane_Disruption->Enzyme_Inhibition DNA_Interaction Interaction with Genomic DNA Membrane_Disruption->DNA_Interaction Cell_Death Bacterial Cell Death Leakage->Cell_Death Enzyme_Inhibition->Cell_Death DNA_Interaction->Cell_Death

Caption: Proposed mechanism of antimicrobial action for cinnamic acid derivatives.

Experimental Protocols

The following are detailed protocols for determining the antimicrobial susceptibility of a test compound, such as this compound, against pathogenic bacteria. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC).

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Test compound (e.g., this compound) stock solution of known concentration.

  • Sterile 96-well microtiter plates.

  • Bacterial strains for testing (e.g., Staphylococcus aureus, Escherichia coli).

  • Sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10^8 CFU/mL).

  • Sterile multichannel pipettes and tips.

  • Incubator (37°C).

  • Plate reader (optional, for quantitative measurement of turbidity).

Procedure:

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.

    • Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the tenth well. Discard 100 µL from the tenth well.

    • The eleventh well in each row will serve as a positive control (no compound) and the twelfth well as a negative control (no bacteria).

  • Inoculation:

    • Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

    • Add 10 µL of the diluted bacterial suspension to each well, except for the negative control wells.

  • Incubation:

    • Cover the microtiter plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth of bacteria.

    • Alternatively, the optical density (OD) can be measured using a plate reader at a wavelength of 600 nm.

Workflow for MIC Determination via Broth Microdilution Start Start Prepare_Plates Prepare 96-well plates with broth Start->Prepare_Plates Serial_Dilution Perform serial dilution of test compound Prepare_Plates->Serial_Dilution Standardize_Inoculum Standardize bacterial inoculum (0.5 McFarland) Serial_Dilution->Standardize_Inoculum Inoculate_Plates Inoculate plates with standardized bacterial suspension Standardize_Inoculum->Inoculate_Plates Incubate Incubate at 37°C for 18-24 hours Inoculate_Plates->Incubate Read_Results Visually inspect for growth or measure OD600 Incubate->Read_Results Determine_MIC Determine MIC as the lowest concentration with no growth Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

While direct experimental data on the antimicrobial activity of this compound is limited in the current literature, the available information on related cinnamic acid derivatives strongly suggests its potential as an antibacterial agent. The primary mechanism of action is likely the disruption of the bacterial cell membrane, a target that is less prone to the development of resistance compared to specific enzymatic pathways. The protocols provided herein offer a standardized approach for researchers to evaluate the antimicrobial efficacy of this compound and other novel compounds. Further research is warranted to specifically quantify the activity of this compound against a broad range of pathogenic bacteria and to further elucidate its precise mechanism of action.

References

Troubleshooting & Optimization

Improving the stability of Cinnamyl isoferulate in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Cinnamyl isoferulate in solution.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound solutions.

Issue EncounteredPossible Cause(s)Recommended Solution(s)
Precipitation or cloudiness in aqueous solution - Low aqueous solubility of this compound.- pH of the solution is near the pKa of the compound, reducing solubility.- Solvent degradation leading to insolubility.- Increase the concentration of the organic co-solvent (e.g., ethanol, DMSO).- Adjust the pH of the solution to be further from the compound's pKa.- Consider using a cyclodextrin-based formulation to enhance solubility.
Discoloration of the solution (e.g., yellowing, browning) - Oxidation of the phenolic hydroxyl group.- Photodegradation initiated by exposure to light.- Add an antioxidant such as Ascorbic Acid (Vitamin C) or Butylated Hydroxytoluene (BHT) to the solution.- Protect the solution from light by using amber vials or storing it in the dark.[1]
Loss of potency or reduced biological activity - Hydrolysis of the ester linkage, especially at acidic or alkaline pH.- Thermal degradation from exposure to high temperatures.- Oxidative degradation.- Maintain the solution pH between 4 and 7 for optimal hydrolytic stability.[2]- Store solutions at refrigerated temperatures (2-8 °C) or frozen (-20 °C) for long-term stability.[3]- Incorporate antioxidants and protect from light as mentioned above.
Inconsistent results between experimental runs - Variability in solution preparation and storage conditions.- Degradation of stock solutions over time.- Standardize protocols for solution preparation, including solvent composition, pH, and storage.- Prepare fresh stock solutions for critical experiments or validate the stability of stored stock solutions regularly using HPLC.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound, a phenolic ester, is primarily influenced by pH, temperature, light, and the presence of oxidizing agents.[1]

  • pH: The ester linkage is susceptible to hydrolysis under both acidic and alkaline conditions. Generally, a pH range of 4-7 is recommended for enhanced stability in aqueous solutions.[2]

  • Temperature: Elevated temperatures can accelerate both hydrolytic and oxidative degradation.[4] For long-term storage, refrigeration or freezing is advisable.[3]

  • Light: Exposure to UV and even visible light can induce photodegradation.[5] Solutions should be protected from light.

  • Oxidation: The phenolic moiety is prone to oxidation, which can be catalyzed by metal ions and exposure to air.

Q2: How can I monitor the degradation of this compound in my samples?

A2: The most common and reliable method for monitoring the degradation of this compound is High-Performance Liquid Chromatography (HPLC) with UV detection. This technique allows for the separation and quantification of the intact compound from its degradation products. A stability-indicating HPLC method should be developed and validated for this purpose.

Q3: What are the expected degradation products of this compound?

A3: Based on its structure, the primary degradation pathways are hydrolysis of the ester bond and oxidation of the phenolic ring. Therefore, the expected degradation products are Cinnamyl alcohol and Isoferulic acid from hydrolysis, and various quinone-type structures from oxidation.

Q4: Can I use antioxidants to improve the stability of this compound?

A4: Yes, adding antioxidants can significantly improve stability by preventing oxidative degradation. Common choices include:

  • Ascorbic Acid (Vitamin C): A water-soluble antioxidant.

  • Butylated Hydroxytoluene (BHT): A lipid-soluble antioxidant, suitable for solutions with a higher organic solvent content.

  • Ferulic Acid: Has been shown to stabilize solutions of other vitamins and antioxidants.[6]

Q5: Is encapsulation a viable strategy to enhance the stability of this compound?

A5: Absolutely. Encapsulation can protect this compound from environmental factors. Two common methods are:

  • Cyclodextrin Complexation: Forms an inclusion complex that can improve solubility and protect the molecule from hydrolysis and oxidation.

  • Liposomal Encapsulation: Entraps the molecule within a lipid bilayer, shielding it from the aqueous environment and light. This is particularly useful for improving the stability of hydrophobic compounds in aqueous systems.

Quantitative Data on Stability

While specific kinetic data for this compound is limited in publicly available literature, the following tables provide stability data for structurally related compounds, which can serve as a valuable reference.

Table 1: Hydrolytic Stability of a Structurally Related Compound (Ifosfamide) at 50°C

pHHalf-life (t½) in hours
486.5
7241.9
9191.7
(Data adapted from a study on Ifosfamide, which also contains a labile bond susceptible to hydrolysis, illustrating the significant impact of pH on stability.[2])

Table 2: Thermal Stability of Structurally Related Cinnamic Acid

CompoundTemperature of Rapid Oxidation (K)
Cinnamic Acid385.375
(This data indicates that the core cinnamic acid structure is susceptible to oxidation at elevated temperatures.[4])

Experimental Protocols

Protocol 1: Stabilization of this compound Solution with Ascorbic Acid

Objective: To prepare a stabilized stock solution of this compound using an antioxidant.

Materials:

  • This compound

  • Ethanol (or other suitable organic solvent)

  • Deionized water

  • Ascorbic acid

  • pH meter

  • Amber vials

Procedure:

  • Prepare a stock solution of Ascorbic acid (e.g., 1 M) in deionized water.

  • Dissolve this compound in the desired organic solvent (e.g., ethanol) to create a concentrated stock solution (e.g., 10 mM).

  • In a separate amber vial, prepare the final buffer or medium.

  • Add the Ascorbic acid stock solution to the final buffer to achieve a final concentration of 0.1-1 mM.

  • Spike the this compound stock solution into the antioxidant-containing buffer to reach the desired final concentration.

  • Adjust the pH of the final solution to the desired value (ideally between 4 and 7).

  • Store the solution at 2-8°C and protected from light.

Protocol 2: Encapsulation of this compound in Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Objective: To improve the aqueous solubility and stability of this compound through complexation with cyclodextrin.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer

  • 0.22 µm syringe filter

Procedure:

  • Prepare a solution of HP-β-CD in deionized water (e.g., 10% w/v).

  • Slowly add an excess of this compound powder to the HP-β-CD solution while stirring.

  • Continue stirring the suspension at room temperature for 24-48 hours, protected from light.

  • After the equilibration period, filter the suspension through a 0.22 µm syringe filter to remove the undissolved this compound.

  • The resulting clear solution contains the this compound-HP-β-CD inclusion complex.

  • Determine the concentration of this compound in the solution using a validated analytical method (e.g., HPLC-UV).

  • Store the complex solution in an amber vial at 2-8°C.

Visualizations

DegradationPathway Cinnamyl_isoferulate This compound Hydrolysis Hydrolysis (Acidic or Alkaline pH) Cinnamyl_isoferulate->Hydrolysis Oxidation Oxidation (Light, Heat, O2) Cinnamyl_isoferulate->Oxidation Cinnamyl_Alcohol Cinnamyl Alcohol Hydrolysis->Cinnamyl_Alcohol Isoferulic_Acid Isoferulic Acid Hydrolysis->Isoferulic_Acid Oxidized_Products Oxidized Products (e.g., Quinones) Oxidation->Oxidized_Products

Caption: Degradation pathways of this compound.

StabilizationWorkflow start Instability Observed check_pH Is pH optimal (4-7)? start->check_pH adjust_pH Adjust pH check_pH->adjust_pH No check_light Is solution protected from light? check_pH->check_light Yes adjust_pH->check_light protect_light Use amber vials/ store in dark check_light->protect_light No check_temp Is storage temperature low? check_light->check_temp Yes protect_light->check_temp lower_temp Store at 2-8°C or -20°C check_temp->lower_temp No add_antioxidant Add Antioxidant (e.g., Ascorbic Acid) check_temp->add_antioxidant Yes lower_temp->add_antioxidant consider_encapsulation Consider Encapsulation (Cyclodextrin/Liposome) add_antioxidant->consider_encapsulation end Stability Improved consider_encapsulation->end

Caption: Workflow for improving this compound stability.

References

Troubleshooting Cinnamyl isoferulate peak tailing in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering chromatographic issues with cinnamyl isoferulate, specifically addressing the common problem of peak tailing.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is peak tailing and why is it a problem for this compound analysis?

A: Peak tailing is a phenomenon in chromatography where the peak asymmetry is greater than one, resulting in a drawn-out or "tailing" end.[1][2] An ideal chromatographic peak is symmetrical (Gaussian). Peak tailing is problematic because it can:

  • Reduce Resolution: Tailing peaks can overlap with adjacent peaks, making accurate quantification of this compound difficult, especially in complex mixtures.

  • Affect Integration: Inaccurate peak integration leads to imprecise and inaccurate quantitative results.[3]

  • Indicate Column or System Issues: Peak tailing can be a symptom of underlying problems with the HPLC column, the mobile phase, or the overall system.[4]

For this compound, a moderately polar compound, peak tailing can arise from several factors that will be addressed in this guide.

Q2: My this compound peak is tailing. What are the most common causes?

A: The primary causes of peak tailing in reversed-phase HPLC for a compound like this compound often involve secondary interactions with the stationary phase or issues with the chromatographic conditions.[5][6] Here are the most likely culprits:

  • Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with polar functional groups on the this compound molecule.[1][5] This is a very common cause of peak tailing for polar and moderately polar analytes.

  • Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to inconsistent ionization of the analyte or the residual silanols on the column, causing peak shape distortion.[1][4]

  • Column Overload: Injecting too concentrated a sample of this compound can saturate the stationary phase, leading to peak distortion and tailing.[4]

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or within the packing material can disrupt the normal flow path and cause peak tailing.[7] A void at the column inlet can also be a cause.[4]

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening and peak tailing.[7]

Q3: How can I systematically troubleshoot peak tailing for this compound?

A: A logical, step-by-step approach is the most effective way to identify and resolve the cause of peak tailing. The following troubleshooting workflow is recommended:

G A Start: this compound Peak Tailing Observed B Check for Column Overload (Dilute Sample) A->B C Tailing Persists? B->C D Optimize Mobile Phase (Adjust pH, Add Modifier) C->D Yes I Problem Resolved C->I No E Tailing Persists? D->E F Column Health Check (Flush/Regenerate or Replace) E->F Yes E->I No G Tailing Persists? F->G H Inspect System for Extra-Column Volume G->H Yes G->I No J Contact Technical Support H->J

Caption: Troubleshooting workflow for this compound peak tailing.

In-depth Troubleshooting Guides

Guide 1: Addressing Column Overload

Issue: All peaks in the chromatogram, including this compound, exhibit tailing, and the peak shape worsens with increased sample concentration.

Solution:

  • Sample Dilution: Prepare a series of dilutions of your this compound standard and sample (e.g., 1:2, 1:5, 1:10).

  • Re-injection: Inject the diluted samples.

  • Observation: If the peak shape improves and becomes more symmetrical with dilution, column overload is the likely cause.[4]

Corrective Actions:

  • Reduce the concentration of the sample being injected.

  • Decrease the injection volume.

  • If sensitivity is an issue, consider using a column with a higher loading capacity (wider diameter or larger particle size).

Guide 2: Optimizing the Mobile Phase

Issue: this compound peak tailing persists even with diluted samples. This could be due to secondary interactions with the stationary phase.

Solution:

  • pH Adjustment:

    • The isoferulate moiety of the molecule has a phenolic hydroxyl group which can ionize. Operating at a lower pH (e.g., pH 2.5-3.5) will suppress the ionization of residual silanol groups on the silica packing, minimizing these secondary interactions.[5]

    • Prepare your mobile phase with a suitable buffer (e.g., phosphate or acetate buffer) to maintain a consistent pH.

  • Mobile Phase Modifier:

    • Adding a small amount of a competitive base, like triethylamine (TEA), to the mobile phase can help to mask the active silanol sites and improve peak shape. Start with a low concentration (e.g., 0.1% v/v).

Experimental Protocol: Mobile Phase Optimization

ParameterCondition 1 (Initial)Condition 2 (Low pH)Condition 3 (Modifier)
Mobile Phase A Water0.1% Formic Acid in WaterWater with 0.1% TEA
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile
Gradient 50-90% B over 15 min50-90% B over 15 min50-90% B over 15 min
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C30 °C

Expected Outcome: A significant improvement in peak symmetry should be observed under Condition 2 or 3.

Guide 3: Column Health and System Check

Issue: Mobile phase optimization does not resolve the peak tailing. The issue might be related to the column itself or the HPLC system.

Solution:

  • Column Flushing/Regeneration: Contaminants from previous injections can bind irreversibly to the column, leading to active sites that cause tailing. A thorough column wash is recommended.

    Experimental Protocol: C18 Column Wash Procedure

    • Disconnect the column from the detector.

    • Flush with 20 column volumes of HPLC-grade water (to remove buffers).

    • Flush with 20 column volumes of isopropanol (for strongly retained non-polar compounds).

    • Flush with 20 column volumes of hexane (if lipids or very non-polar compounds are suspected).

    • Flush again with 20 column volumes of isopropanol.

    • Flush with 20 column volumes of your mobile phase (without buffer).

    • Reconnect the column to the detector and equilibrate with the full mobile phase.

  • Check for Voids: A sudden appearance of peak tailing for all peaks could indicate a void at the head of the column.[4] This can be visually inspected if the column hardware allows.

  • Replace Column: If the above steps do not resolve the issue, the column may be degraded and require replacement.

  • Inspect for Extra-Column Volume:

    • Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005 inches).

    • Check all fittings to ensure they are properly seated and not contributing to dead volume.

Understanding the Mechanism of Peak Tailing

The following diagram illustrates the potential interactions of this compound with a C18 stationary phase that can lead to peak tailing.

G cluster_0 Silica Surface cluster_1 Mobile Phase C18_1 Si-(CH2)17CH3 C18_2 Si-(CH2)17CH3 Silanol Si-OH Analyte Cinnamyl Isoferulate Analyte->C18_1 Primary Hydrophobic Interaction (Good) Analyte->Silanol Secondary Polar Interaction (Bad)

Caption: Interaction of this compound with the stationary phase.

The desired primary interaction is the hydrophobic interaction with the C18 chains. The undesirable secondary polar interaction with residual silanol groups causes some analyte molecules to be retained longer, resulting in peak tailing.

By following these troubleshooting guides, researchers can effectively diagnose and resolve issues with this compound peak tailing, leading to more accurate and reliable chromatographic results.

References

Technical Support Center: Optimization of Cinnamyl Isoferulate Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of extraction parameters for Cinnamyl isoferulate.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when optimizing the extraction of this compound?

A1: The efficiency of this compound extraction is influenced by several key parameters. Optimizing these factors can significantly enhance your yield. The most critical factors include the extraction method, solvent type and concentration, temperature, extraction time, and the solid-to-solvent ratio.[1] The particle size of the plant material also plays a crucial role, with finer grinding generally improving solvent penetration and accessibility to the target compound.[1]

Q2: Which extraction method is most suitable for this compound?

A2: Several extraction methods can be employed, each with its advantages and disadvantages. Common methods include:

  • Microwave-Assisted Extraction (MAE): Often considered a "green" extraction method, MAE can lead to higher yields in shorter times with reduced solvent consumption.[2][3][4]

  • Ultrasound-Assisted Extraction (UAE): This technique uses acoustic cavitation to improve mass transfer and can result in higher yields and shorter extraction times compared to traditional methods.[5]

  • Reflux Extraction (RE): A conventional method that can yield good results but may require longer extraction times and higher energy consumption.[3]

  • Maceration: A simple technique involving soaking the plant material in a solvent. While straightforward, it may not be the most efficient method.[6][7][8]

  • Soxhlet Extraction: A classic method that can be effective but may expose the extract to high temperatures for extended periods, potentially degrading sensitive compounds.[1]

The choice of method will depend on available equipment, desired yield, and the stability of this compound under the extraction conditions. For thermally sensitive compounds, MAE and UAE are often preferred.

Q3: What is the recommended solvent for extracting this compound?

A3: The choice of solvent is critical. Based on studies of similar compounds like cinnamic acid and its derivatives, ethanol and methanol are commonly used. An 80% methanol solution has been suggested as a good compromise for extracting a range of secondary metabolites.[6] For "green" extraction, ethanol is a popular choice. The optimal ethanol concentration can vary; for example, a 59% ethanol solution was found to be optimal for the MAE of cinnamic acid and cinnamaldehyde.[2] It is recommended to test a range of solvent polarities and concentrations to determine the best fit for this compound.

Q4: How do temperature and time affect the extraction yield?

A4: Both temperature and time have a significant impact on extraction efficiency. Higher temperatures can increase solubility and diffusion rates, leading to higher yields. However, excessively high temperatures or prolonged extraction times can lead to the degradation of thermolabile compounds.[1][9] It is crucial to find an optimal balance. For instance, in some studies, increasing the temperature did not lead to a higher recovery of total polyphenolic content and in some cases even lowered it.[9][10] Response surface methodology (RSM) is a useful statistical tool to optimize the interaction between these parameters.[3]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Yield of this compound 1. Inappropriate extraction method. 2. Suboptimal solvent type or concentration.[11] 3. Extraction time is too short or too long.[11] 4. Inadequate solid-to-solvent ratio.[9] 5. Improper particle size of the plant material.[1]1. Experiment with different extraction techniques such as MAE or UAE for potentially higher efficiency.[2][5] 2. Screen different solvents (e.g., ethanol, methanol) and their aqueous mixtures (e.g., 50%, 70%, 80%).[6][11] 3. Perform a time-course experiment to determine the optimal extraction duration.[11] 4. Optimize the solid-to-solvent ratio; a common starting point is 1:10 or 1:20 (g/mL). 5. Ensure the plant material is finely ground to increase the surface area for extraction.[1]
Degradation of this compound 1. High extraction temperature.[1] 2. Prolonged exposure to heat or light.[6] 3. Oxidation of the compound.1. Use a lower extraction temperature or a method with shorter extraction times like MAE or UAE.[3] 2. Store extracts in dark, airtight containers at low temperatures (-20°C is often recommended).[6] 3. Consider adding an antioxidant to the extraction solvent if degradation is suspected.
Inconsistent Results 1. Variability in the plant raw material. 2. Inconsistent experimental procedure. 3. Fluctuation in instrument parameters (e.g., microwave power, ultrasound frequency).1. Use a homogenized batch of plant material for all experiments. 2. Maintain strict control over all extraction parameters (time, temperature, solvent ratio, etc.). 3. Calibrate and monitor your extraction equipment regularly.
Co-extraction of Impurities 1. Solvent with broad selectivity. 2. Inappropriate extraction conditions.1. Try a more selective solvent system. 2. Adjust the extraction parameters (e.g., lower temperature, shorter time) to minimize the extraction of undesirable compounds. 3. Consider a post-extraction purification step like column chromatography.

Quantitative Data Summary

Table 1: Comparison of Different Extraction Methods for Cinnamic Acid and Cinnamaldehyde from Cinnamon.

Extraction MethodOptimal ConditionsCinnamic Acid Yield (mg/100 mL)Cinnamaldehyde Yield (mg/100 mL)Total Yield (%)Reference
Microwave-Assisted Extraction (MAE) 59% ethanol, 147.5 W, 3.4 min6.48244.450.89[2]
Ultrasound-Assisted Extraction (UAE) ----[2]
Reflux Extraction (RE) -Comparable to MAEComparable to MAE-[2]

Note: Data for UAE was not explicitly provided in the same comparative format in the source.

Table 2: Influence of Solvent and Method on Cinnamaldehyde and Trans-Cinnamic Acid Content in Cinnamon Extract.

Extraction MethodSolventCinnamaldehyde (mg/g dry extract)Trans-Cinnamic Acid (mg/g dry extract)Reference
Maceration 96% Ethanol124.14 ± 1.17151.35 ± 1.24[7][8]
Maceration 70% Ethanol--[7]
Maceration 50% Ethanol69.081 ± 3.5274.258 ± 4.86[8]
Soxhletation ---[7]
Infundation Aquadest--[7]

Note: Some data points were not available in the provided search results.

Experimental Protocols

General Protocol for Microwave-Assisted Extraction (MAE)

  • Sample Preparation: Grind the dried plant material to a fine powder.

  • Extraction Setup: Place a specific amount of the powdered sample into the extraction vessel. Add the chosen solvent at the desired solid-to-solvent ratio.

  • Parameter Setting: Set the microwave power (e.g., 100-800 W) and extraction time (e.g., 1-5 minutes) on the MAE system.

  • Extraction: Run the extraction program. The microwave energy will heat the solvent and sample, accelerating the extraction process.

  • Post-Extraction: After the extraction is complete, allow the vessel to cool.

  • Filtration: Filter the extract to remove the solid plant material. Whatman No. 41 filter paper or equivalent is commonly used.[3]

  • Storage: Store the final extract in a sealed, light-protected container at a low temperature (e.g., 4°C or -20°C) for further analysis.[3][6]

General Protocol for Ultrasound-Assisted Extraction (UAE)

  • Sample Preparation: Prepare the plant material as described for MAE.

  • Extraction Setup: Place the powdered sample and the solvent in a suitable vessel (e.g., a beaker or flask).

  • Parameter Setting: Position the ultrasonic probe in the solvent-sample mixture. Set the ultrasound power/intensity and the extraction time.

  • Extraction: Activate the ultrasound. The acoustic cavitation will facilitate the disruption of cell walls and enhance mass transfer.

  • Temperature Control: Use a water bath to control the temperature during sonication, as ultrasound can generate heat.

  • Post-Extraction & Filtration: Follow the same filtration and storage steps as described for MAE.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction Start Plant Material Grinding Grinding Start->Grinding Extraction_Method Select Extraction Method (MAE, UAE, Reflux, etc.) Grinding->Extraction_Method Solvent_Addition Add Solvent Extraction_Method->Solvent_Addition Parameter_Optimization Set Parameters (Time, Temp, Power) Solvent_Addition->Parameter_Optimization Extraction_Process Perform Extraction Parameter_Optimization->Extraction_Process Cooling Cooling Extraction_Process->Cooling Filtration Filtration Cooling->Filtration Analysis Analysis (e.g., HPLC) Filtration->Analysis Storage Storage Filtration->Storage

Caption: General experimental workflow for the extraction of this compound.

Troubleshooting_Logic Start Low Yield? Check_Method Optimize Extraction Method? Start->Check_Method Yes Further_Investigation Further Investigation Needed Start->Further_Investigation No Check_Solvent Optimize Solvent? Check_Method->Check_Solvent Yes Check_Method->Further_Investigation No Check_Params Optimize Time/Temp? Check_Solvent->Check_Params Yes Check_Solvent->Further_Investigation No Check_Ratio Optimize Solid/Solvent Ratio? Check_Params->Check_Ratio Yes Check_Params->Further_Investigation No Success Yield Improved Check_Ratio->Success Yes Check_Ratio->Further_Investigation No

Caption: A logical flowchart for troubleshooting low extraction yields.

References

Preventing degradation of Cinnamyl isoferulate during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Cinnamyl Isoferulate during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: this compound, a phenolic ester, is susceptible to degradation from several factors, including:

  • pH: The ester linkage is prone to hydrolysis under both acidic and basic conditions. Phenolic compounds can also be unstable at high pH[1][2].

  • Oxidation: The phenolic hydroxyl group and the unsaturated side chain are susceptible to oxidation[3][4]. Exposure to air and oxidizing agents can lead to the formation of degradation products.

  • Light: Exposure to UV or visible light can induce photodegradation.

  • Temperature: Elevated temperatures can accelerate the rates of hydrolysis, oxidation, and other degradation pathways.

Q2: What are the recommended storage conditions for solid this compound?

A2: For long-term storage, solid this compound should be stored in a tightly sealed container at 2-8°C, protected from light and moisture[5][6]. Under these conditions, it can be stable for up to 24 months[5].

Q3: How should I handle this compound solutions to minimize degradation?

A3: Whenever possible, prepare and use solutions on the same day[5]. If stock solutions must be prepared in advance, it is recommended to store them as aliquots in tightly sealed vials at -20°C for up to two weeks[5]. Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial[5]. Minimize the headspace in the vial to reduce exposure to oxygen.

Q4: What are the likely degradation products of this compound?

A4: Based on its structure and the degradation pathways of similar compounds, the likely degradation products include:

  • Isoferulic acid and Cinnamyl alcohol: Resulting from the hydrolysis of the ester bond.

  • Oxidation products: Such as aldehydes, epoxides, and carboxylic acids formed from the oxidation of the cinnamyl alcohol moiety and the phenolic ring[7].

  • Cis-isomers: Trans-cis isomerization of the double bonds in the side chains can occur, particularly upon exposure to light or certain oxidizing conditions.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Loss of potency or unexpected peaks in HPLC analysis of a stored sample. 1. Hydrolysis: Exposure to acidic or basic conditions, or moisture. 2. Oxidation: Exposure to air (oxygen) or oxidizing contaminants. 3. Photodegradation: Exposure to light. 4. Thermal Degradation: Storage at elevated temperatures.1. Ensure storage conditions are neutral and dry. Use anhydrous solvents for solutions. 2. Store under an inert atmosphere (e.g., nitrogen or argon). Avoid sources of peroxides. 3. Store in amber vials or protect from light with aluminum foil. 4. Adhere to recommended storage temperatures (2-8°C for solid, -20°C for solutions).
Discoloration of the solid or solution (e.g., yellowing or browning). Oxidation: Phenolic compounds often form colored quinone-type structures upon oxidation.Store the compound under an inert atmosphere and protected from light. If in solution, consider adding an antioxidant like ascorbic acid, especially during extraction or processing[8].
Inconsistent results in bioassays. Degradation to less active or inactive compounds. The degradation products may have different biological activities than the parent compound.Perform a stability check of your sample using a validated analytical method (e.g., HPLC) before conducting bioassays. Ensure that the vehicle/solvent used in the bioassay does not promote degradation.
Precipitation in stored solutions. Degradation to less soluble products. Hydrolysis to isoferulic acid and cinnamyl alcohol could lead to changes in solubility depending on the solvent.Confirm the identity of the precipitate. If it is a degradant, the solution should be discarded. Prepare fresh solutions for experiments.

Quantitative Stability Data

The following tables provide representative data on the degradation of a cinnamyl ester under various stress conditions. This data is compiled from studies on similar phenolic esters and serves as a guideline for handling this compound.

Table 1: Effect of pH on Cinnamyl Ester Stability in Aqueous Solution at 40°C

pHIncubation Time (hours)% Degradation (Hydrolysis)
3.024~ 5%
5.024< 2%
7.024~ 3%
9.024~ 15%
11.024> 50%

Note: Phenolic esters show increased susceptibility to hydrolysis at higher pH values[1][2].

Table 2: Effect of Temperature on Solid Cinnamyl Ester Stability

TemperatureStorage Time (weeks)% Degradation
4°C12< 1%
25°C / 60% RH12~ 2-5%
40°C / 75% RH12~ 10-20%
60°C4~ 15-30%

Note: Higher temperatures and humidity accelerate degradation[9].

Table 3: Effect of Oxidation and Light on Cinnamyl Ester Stability in Solution

ConditionIncubation Time (hours)% Degradation
3% H₂O₂ at 25°C8~ 10-25%
Exposure to Air at 25°C24~ 5-10%
UV Light (254 nm) at 25°C8~ 15-30%
White Light at 25°C24~ 5-15%

Note: Oxidizing agents and light can significantly contribute to degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the degradation pathways of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 8 hours. Withdraw samples at intermediate time points (e.g., 2, 4, 8 hours). Neutralize the samples with 0.1 N NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 8 hours. Withdraw samples at intermediate time points. Neutralize the samples with 0.1 N HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 8 hours, protected from light. Withdraw samples at intermediate time points.

  • Thermal Degradation: Transfer the solid this compound to a vial and place it in an oven at 60°C for 24 hours. Also, expose the stock solution to 60°C for 24 hours.

  • Photolytic Degradation: Expose the stock solution and solid compound to UV light (254 nm) and white light for 24 hours.

3. Sample Analysis:

  • Analyze all stressed samples, along with a control sample (unstressed stock solution), using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for this compound

This method is designed to separate this compound from its potential degradation products.

  • Instrumentation: HPLC system with a UV/PDA detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-2 min: 20% B

    • 2-20 min: 20% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 20% B

    • 26-30 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm and 325 nm (use PDA to monitor for peak purity).

  • Injection Volume: 10 µL

  • Sample Preparation: Dilute the samples from the forced degradation study with the mobile phase to an appropriate concentration (e.g., 50 µg/mL).

Visualizations

degradation_pathway CI This compound Hydrolysis Hydrolysis (Acid/Base) CI->Hydrolysis Oxidation Oxidation (O₂, H₂O₂) CI->Oxidation Photodegradation Photodegradation (Light) CI->Photodegradation IA Isoferulic Acid Hydrolysis->IA CA Cinnamyl Alcohol Hydrolysis->CA Ox_Prod Oxidation Products (e.g., Aldehydes, Epoxides) Oxidation->Ox_Prod Isomers Cis-Isomers Photodegradation->Isomers

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_stress Forced Degradation Conditions Acid Acid Hydrolysis Analysis HPLC Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photolytic Photo->Analysis Start This compound Stock Solution (1 mg/mL) Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo End Identify Degradants & Establish Pathways Analysis->End

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Enhancing the Bioavailability of Cinnamyl Isoferulate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the bioavailability of cinnamyl isoferulate and its derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving adequate oral bioavailability for this compound derivatives?

A1: this compound and its derivatives are often lipophilic compounds with poor aqueous solubility. This low solubility is a primary factor limiting their dissolution in the gastrointestinal tract, which is a prerequisite for absorption and, consequently, bioavailability. Additionally, these compounds may be subject to first-pass metabolism in the liver, further reducing the amount of active compound that reaches systemic circulation.

Q2: What are the general strategies to improve the oral bioavailability of poorly soluble compounds like this compound derivatives?

A2: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[1][2][3][4] These include:

  • Particle Size Reduction: Increasing the surface area of the drug powder by micronization or nanonization can improve the dissolution rate.[3][4]

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier at the molecular level can enhance its solubility and dissolution.

  • Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of lipophilic drugs in the gastrointestinal fluids.[3]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.

  • Prodrugs: Modifying the chemical structure of the drug to create a more soluble or permeable prodrug that is converted to the active form in the body.

Troubleshooting Guides

Low Compound Recovery in Caco-2 Permeability Assays

Problem: You are observing low recovery of your this compound derivative in a Caco-2 permeability assay, making it difficult to accurately determine its apparent permeability (Papp).

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Nonspecific Binding to Plasticware 1. Use low-binding plates and pipette tips.2. Pre-treat plates with a blocking agent like bovine serum albumin (BSA).3. After the assay, rinse wells with an organic solvent (e.g., acetonitrile or methanol) to recover any bound compound.[5][6]Lipophilic compounds like this compound derivatives have a high affinity for plastic surfaces, leading to significant compound loss.
Low Aqueous Solubility in Assay Buffer 1. Add a small percentage of a co-solvent like DMSO (typically ≤1%) to the apical buffer.2. Incorporate a solubilizing agent, such as BSA (e.g., 4%), into the basolateral buffer to act as a sink.[6]Improving the solubility in the assay medium can prevent precipitation and increase the concentration of the compound available for transport.
Compound Instability 1. Assess the stability of the compound in the assay buffer over the duration of the experiment.2. If degradation is observed, consider using a shorter incubation time or adding antioxidants if the degradation is oxidative.This compound derivatives may be susceptible to hydrolysis or oxidation under the experimental conditions.
Cellular Metabolism 1. Analyze the cell lysate and basolateral samples for the presence of metabolites using LC-MS/MS.2. If significant metabolism is detected, consider using metabolic inhibitors (if the specific enzymes are known) to assess its impact on permeability.Caco-2 cells express some metabolic enzymes that could metabolize the test compound during the assay.
High Variability in In Vivo Pharmacokinetic Studies

Problem: You are observing high inter-animal variability in the plasma concentrations of your this compound derivative after oral administration in rats.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Inconsistent Dosing Formulation 1. Ensure the dosing vehicle is appropriate for a poorly soluble compound and that the compound remains uniformly suspended or dissolved throughout the dosing procedure.2. Prepare the formulation fresh for each experiment and vortex thoroughly before dosing each animal.Precipitation or non-uniform suspension of the compound in the dosing vehicle can lead to inaccurate and variable dosing.
Variable Food Effects 1. Ensure all animals are fasted for a consistent period (e.g., overnight) before dosing.2. If studying the effect of food, provide a standardized meal to all animals in the fed group at a consistent time relative to dosing.The presence of food in the gastrointestinal tract can significantly and variably affect the absorption of lipophilic compounds.
Coprophagy 1. House animals in metabolic cages or use tail cups to prevent coprophagy (re-ingestion of feces).If the compound or its metabolites are excreted in the feces, coprophagy can lead to reabsorption and altered plasma concentration profiles.
Stress-Induced Physiological Changes 1. Acclimatize animals to the experimental procedures, including handling and dosing techniques, for several days before the study.2. Use refined handling techniques to minimize stress during blood sampling.Stress can alter gastrointestinal motility and blood flow, leading to variable drug absorption.

Data Presentation

Table 1: In Vitro Caco-2 Permeability of CID-1

Parameter Value Interpretation
Apparent Permeability (Papp) A→B (x 10⁻⁶ cm/s) 0.5Low Permeability
Apparent Permeability (Papp) B→A (x 10⁻⁶ cm/s) 2.5Moderate Efflux
Efflux Ratio (Papp B→A / Papp A→B) 5.0Potential Substrate for Efflux Transporters
Recovery (%) 85Acceptable

Table 2: Pharmacokinetic Parameters of CID-1 in Rats Following Oral and Intravenous Administration

Parameter Oral Administration (10 mg/kg) Intravenous Administration (1 mg/kg)
Cmax (ng/mL) 150500
Tmax (h) 2.00.1
AUC₀-t (ng·h/mL) 600400
AUC₀-∞ (ng·h/mL) 650420
t₁/₂ (h) 4.53.0
Absolute Bioavailability (%) 15.5-

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

This protocol is adapted from standard procedures for assessing the intestinal permeability of a test compound.

1. Cell Culture:

  • Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin).

  • Seed cells onto permeable Transwell® inserts (e.g., 24-well format) at a density of approximately 6 x 10⁴ cells/cm².

  • Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

2. Monolayer Integrity Assessment:

  • Measure the transepithelial electrical resistance (TEER) of the monolayers using a voltmeter. TEER values should be >200 Ω·cm² for a valid assay.[7]

  • Confirm monolayer integrity by assessing the permeability of a paracellular marker, such as Lucifer yellow. The Papp for Lucifer yellow should be <1.0 x 10⁻⁶ cm/s.

3. Permeability Assay:

  • Prepare the dosing solution of the this compound derivative in transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4) at the desired concentration (e.g., 10 µM). A co-solvent such as DMSO may be used at a final concentration of ≤1%.

  • Wash the Caco-2 monolayers with pre-warmed transport buffer.

  • For apical-to-basolateral (A→B) transport, add the dosing solution to the apical chamber and fresh transport buffer (potentially containing a sink protein like 4% BSA) to the basolateral chamber.

  • For basolateral-to-apical (B→A) transport, add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.

  • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • At the end of the incubation, collect samples from both the apical and basolateral chambers.

4. Sample Analysis:

  • Quantify the concentration of the this compound derivative in the collected samples using a validated LC-MS/MS method.

  • Calculate the apparent permeability (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This protocol provides a general framework for assessing the oral bioavailability of a this compound derivative in rats.[8]

1. Animal Preparation:

  • Use adult male Sprague-Dawley or Wistar rats (250-300 g).

  • Acclimatize the animals for at least one week before the experiment.

  • For the oral administration group, fast the animals overnight with free access to water.

2. Dosing Formulation:

  • Prepare a suspension or solution of the this compound derivative in a suitable vehicle (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80 in water) at the desired concentration (e.g., 10 mg/mL).

3. Drug Administration:

  • Oral (PO) Group: Administer the formulation by oral gavage at a dose of 10 mg/kg.

  • Intravenous (IV) Group: Administer a solution of the compound in a suitable vehicle (e.g., saline with a co-solvent) via the tail vein at a dose of 1 mg/kg to determine absolute bioavailability.

4. Blood Sampling:

  • Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Centrifuge the blood samples to obtain plasma and store the plasma at -80°C until analysis.

5. Sample Analysis and Pharmacokinetic Calculations:

  • Develop and validate a sensitive and selective LC-MS/MS method for the quantification of the this compound derivative in rat plasma.

  • Analyze the plasma samples to determine the drug concentration at each time point.

  • Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, t₁/₂, and absolute bioavailability (F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100).

Signaling Pathways and Experimental Workflows

Potential Signaling Pathways Modulated by Cinnamyl Derivatives

Based on studies of structurally related compounds, this compound derivatives may modulate key inflammatory signaling pathways such as NF-κB and MAPK.[9][10]

Signaling_Pathways cluster_NFkB NF-κB Pathway cluster_MAPK MAPK Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Inflammatory_Genes Inflammatory Genes (e.g., TNF-α, IL-6) NFkB_nucleus->Inflammatory_Genes Cinnamyl_Isoferulate This compound Derivative Cinnamyl_Isoferulate->IKK Inhibits Stimulus Stress/Cytokines MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cinnamyl_Isoferulate_MAPK This compound Derivative Cinnamyl_Isoferulate_MAPK->MAPKK Inhibits

Caption: Potential inhibitory effects of this compound derivatives on NF-κB and MAPK signaling pathways.

Experimental Workflow for Assessing Bioavailability

Bioavailability_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment Solubility Aqueous Solubility Determination Caco2 Caco-2 Permeability Assay Solubility->Caco2 Formulation Formulation Development Solubility->Formulation PK_Study Rat Pharmacokinetic Study (Oral & IV Dosing) Caco2->PK_Study Metabolic_Stability Liver Microsome Metabolic Stability Assay Metabolic_Stability->PK_Study Formulation->PK_Study Bioanalysis LC-MS/MS Analysis of Plasma Samples PK_Study->Bioanalysis Data_Analysis Data Analysis and Bioavailability Calculation Bioanalysis->Data_Analysis Decision Decision on Candidate Advancement Data_Analysis->Decision

References

Resolving co-elution issues in Cinnamyl isoferulate analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution issues during the analysis of Cinnamyl Isoferulate.

Frequently Asked Questions (FAQs)

Q1: What are the most common compounds that co-elute with this compound?

A1: Co-elution is a frequent challenge in the analysis of this compound, particularly in complex matrices like plant extracts. Potential co-eluting compounds include:

  • Isomers of this compound: Geometric isomers (cis/trans) of both the cinnamyl and ferulate moieties can exhibit very similar chromatographic behavior.

  • Related Cinnamate Esters: Other esters of cinnamic acid and its derivatives may be present in the sample and have similar polarities.

  • Precursors and Degradation Products: Cinnamyl alcohol and isoferulic acid (a ferulic acid isomer), the synthetic precursors, or degradation products can be sources of interference.

  • Matrix Components: In natural product analysis, a wide range of compounds with similar physicochemical properties can co-elute, necessitating robust sample preparation and chromatographic methods.[1][2][3]

Q2: How can I confirm if I have a co-elution problem?

A2: Several indicators can suggest a co-elution issue:

  • Peak Shape Abnormalities: Asymmetrical peaks, such as fronting, tailing, or the presence of shoulders, are strong indicators of a hidden co-eluting peak.

  • Inconsistent Peak Areas: Poor reproducibility of peak areas across replicate injections can be a sign of inconsistent resolution from an interfering peak.

  • Mass Spectrometry Data: For LC-MS analysis, examining the mass spectrum across the elution profile of a single chromatographic peak can reveal the presence of multiple components with different mass-to-charge ratios (m/z). Inconsistent fragmentation patterns across the peak are also indicative of co-elution.[4][5]

  • Diode Array Detector (DAD) Analysis: If using a DAD, the peak purity function can assess the homogeneity of the UV-Vis spectrum across the peak. A non-homogenous spectrum suggests the presence of more than one compound.

Q3: What is the general approach to resolving co-elution in HPLC?

A3: A systematic approach to resolving co-elution involves optimizing the chromatographic conditions to improve the separation selectivity. This typically includes:

  • Methodical Parameter Adjustment: Change only one parameter at a time to clearly understand its effect on the separation.

  • Mobile Phase Optimization: Adjusting the organic solvent composition, pH, and buffer concentration of the mobile phase can significantly alter selectivity.

  • Stationary Phase Screening: Trying different column chemistries (e.g., C18, Phenyl-Hexyl, Cyano) can exploit different separation mechanisms.

  • Gradient Optimization: Modifying the gradient slope and duration can improve the resolution of closely eluting compounds.

  • Temperature Control: Adjusting the column temperature can influence the viscosity of the mobile phase and the interaction of the analyte with the stationary phase.

Troubleshooting Guide

This guide provides solutions to common co-elution problems encountered during this compound analysis.

Problem Potential Cause Recommended Solution
Poor resolution between this compound and an unknown peak. Inadequate mobile phase strength or selectivity.1. Adjust Mobile Phase Composition: If using a methanol/water system, try substituting methanol with acetonitrile, or use a ternary mixture. 2. Modify Gradient Profile: Decrease the initial percentage of the strong solvent and/or reduce the gradient slope to provide more time for separation.
Peak tailing or fronting for the this compound peak. 1. Column Overload: Injecting too much sample can lead to peak distortion. 2. Secondary Interactions: Silanol groups on the silica backbone of the stationary phase can interact with the analyte. 3. Mismatched Sample Solvent: The solvent in which the sample is dissolved may be too strong compared to the initial mobile phase.1. Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume. 2. Use a Buffered Mobile Phase: A low concentration of an acid (e.g., 0.1% formic acid) can suppress silanol interactions. 3. Match Sample Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase or a weaker solvent.
Inconsistent retention times for this compound. 1. Poor Column Equilibration: Insufficient time for the column to stabilize between injections. 2. Fluctuations in Pump Performance: Air bubbles or faulty check valves in the HPLC pump. 3. Changes in Mobile Phase Composition: Evaporation of the organic solvent can alter the mobile phase strength over time.1. Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. 2. Degas Mobile Phase and Purge Pump: Properly degas all solvents and purge the pump to remove air bubbles. 3. Use Freshly Prepared Mobile Phase: Prepare fresh mobile phase daily and keep solvent bottles capped.
Identification of co-eluting isomers. Isomers of this compound often have very similar polarities and structures, making them difficult to separate.1. Employ a High-Resolution Column: Use a column with smaller particle size (e.g., sub-2 µm) and/or a longer column to increase theoretical plates. 2. Optimize Temperature: Lowering the temperature can sometimes enhance the resolution of isomers. 3. Screen Different Stationary Phases: Phenyl-hexyl or other columns with alternative selectivities may provide better separation of isomers.[1][2]
Matrix effects in LC-MS analysis. Co-eluting matrix components can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[6]1. Improve Sample Preparation: Utilize solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. 2. Modify Chromatographic Conditions: Adjust the gradient to separate this compound from the ion-suppressing regions of the chromatogram. 3. Use an Isotope-Labeled Internal Standard: A stable isotope-labeled version of this compound is the most effective way to compensate for matrix effects.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Analysis

This protocol provides a starting point for the HPLC analysis of this compound and can be optimized to resolve co-elution issues.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient Program:

      Time (min) %B
      0 40
      15 80
      20 80
      21 40

      | 25 | 40 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: 325 nm.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is designed to clean up complex samples, such as plant extracts, to minimize matrix effects and potential co-elution.

  • Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of water.

  • Loading: Dissolve the dried plant extract in a minimal amount of methanol and dilute with water (to a final methanol concentration of <10%). Load the sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of 20% methanol in water to remove polar interferences.

  • Elution: Elute the this compound and other moderately polar compounds with 5 mL of 80% methanol in water.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for HPLC analysis.

Quantitative Data Summary

The following tables provide representative data for a typical analysis. Actual results may vary depending on the specific instrumentation and experimental conditions.

Table 1: Retention Times of this compound and Potential Interferences

CompoundExpected Retention Time (min)
Isoferulic Acid4.2
Cinnamyl Alcohol8.5
This compound 12.8
cis-Cinnamyl Isoferulate13.5

Table 2: Chromatographic Performance Metrics

ParameterValue
Resolution (this compound / cis-Cinnamyl Isoferulate)> 1.5
Tailing Factor (this compound)0.9 - 1.2
Theoretical Plates (this compound)> 10000

Visualizations

G Troubleshooting Workflow for Co-elution Issues cluster_0 Problem Identification cluster_1 Initial Optimization Steps cluster_2 Advanced Optimization cluster_3 Resolution start Observe Peak Tailing, Fronting, or Shoulders check_purity Perform Peak Purity Analysis (DAD or MS) start->check_purity adjust_mobile_phase Adjust Mobile Phase (Solvent Ratio, pH) check_purity->adjust_mobile_phase Purity < 99% optimize_gradient Optimize Gradient Profile (Slope, Time) adjust_mobile_phase->optimize_gradient Partial Improvement end Achieve Baseline Separation adjust_mobile_phase->end Resolved change_column Screen Different Stationary Phases optimize_gradient->change_column Still Co-eluting optimize_gradient->end Resolved adjust_temp Modify Column Temperature change_column->adjust_temp Minor Improvement change_column->end Resolved adjust_temp->end Resolved

Caption: A logical workflow for troubleshooting co-elution problems in HPLC analysis.

G Experimental Workflow for this compound Analysis cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing cluster_3 Outcome sample Plant Extract spe Solid-Phase Extraction (SPE) sample->spe hplc HPLC-DAD/MS Analysis spe->hplc integration Peak Integration & Quantification hplc->integration purity Peak Purity Assessment hplc->purity report Final Report integration->report purity->report

Caption: A typical experimental workflow for the analysis of this compound from a complex matrix.

References

Minimizing side-product formation in Cinnamyl isoferulate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Cinnamyl Isoferulate Synthesis

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to minimize side-product formation during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The Steglich esterification is a highly effective and mild method for synthesizing this compound.[1][2] This reaction utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[1][3][4] The mild, typically room temperature, conditions make it suitable for substrates that may be sensitive to harsher methods.[1]

Q2: What are the primary side-products to expect during a Steglich esterification of isoferulic acid and cinnamyl alcohol?

A2: The most significant side-product is the formation of N-acylurea.[3] This occurs through a 1,3-rearrangement of the O-acylisourea intermediate, which is formed from the reaction of isoferulic acid and the carbodiimide coupling agent (e.g., DCC).[1] This N-acylurea is unreactive towards the cinnamyl alcohol and can complicate the purification process.[1] Other potential side-products can arise from the degradation of isoferulic acid, such as decarboxylation, or from the oxidation of cinnamyl alcohol.

Q3: How does 4-(dimethylamino)pyridine (DMAP) help in minimizing side-product formation?

A3: DMAP acts as a nucleophilic catalyst that accelerates the esterification reaction.[3][5] It reacts with the O-acylisourea intermediate to form a highly reactive acylpyridinium species.[5] This species reacts rapidly with cinnamyl alcohol to form the desired this compound. By increasing the rate of the desired esterification, DMAP outcompetes the slower, intramolecular rearrangement that leads to the formation of the N-acylurea side-product.[1][3]

Q4: I am observing a significant amount of a white precipitate that is not my product. What is it and how do I remove it?

A4: The white precipitate is most likely dicyclohexylurea (DCU), the byproduct of the DCC coupling agent.[1] DCU is insoluble in many common organic solvents like dichloromethane (DCM) and can be largely removed by filtration after the reaction is complete. For residual DCU in the filtrate, purification is typically achieved through column chromatography.

Q5: My final product appears to be a mixture of isomers. Is this expected?

A5: Yes, the formation of isomers is possible. Both isoferulic acid and cinnamyl alcohol contain double bonds that can exist in either (E) or (Z) configurations. While you may start with the (E)-isomers, some isomerization can occur during the reaction, potentially leading to a mixture of (E,E), (E,Z), (Z,E), and (Z,Z) isomers of this compound. Careful control of reaction conditions and purification by chromatography may be necessary to isolate the desired isomer.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete reaction: Insufficient reaction time or low temperature. 2. N-acylurea formation: Slow esterification allowing for rearrangement.[1][3] 3. Steric hindrance: Isoferulic acid or cinnamyl alcohol may react slowly.[6] 4. Degradation of starting materials: Isoferulic acid can be sensitive to pH and temperature.1. Monitor the reaction by Thin Layer Chromatography (TLC) to ensure completion. Consider increasing the reaction time or temperature moderately (e.g., to 40-45 °C).[7][8] 2. Ensure an adequate catalytic amount of DMAP is used (typically 5-10 mol%).[3] Add the DCC solution slowly to the reaction mixture at 0 °C before allowing it to warm to room temperature.[4] 3. Use a more efficient coupling agent like EDC, which can sometimes give better results for sterically hindered substrates.[9] 4. Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture-related degradation.
Product is Contaminated with a Urea Byproduct 1. Incomplete filtration: Some dicyclohexylurea (DCU) may remain dissolved or pass through the filter. 2. Co-elution during chromatography: The polarity of the N-acylurea byproduct might be similar to the desired ester, making separation difficult.1. After filtration, concentrate the crude product and attempt to precipitate more DCU by adding a non-polar solvent like hexane and cooling the mixture. 2. Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can improve separation.
Formation of Colored Impurities 1. Oxidation of the phenolic group: The free hydroxyl group on isoferulic acid can be susceptible to oxidation. 2. Degradation of isoferulic acid: At elevated temperatures, phenolic acids can undergo decarboxylation or other degradation pathways.1. Perform the reaction under an inert atmosphere. The use of antioxidants is generally not recommended as they can interfere with the reaction. 2. Maintain a mild reaction temperature (room temperature is often sufficient for Steglich esterification).[1]
Difficulty in Removing Excess Reagents (DCC/DMAP) 1. DMAP is basic: It can be difficult to remove with simple filtration. 2. Unreacted DCC: Excess DCC will be present in the filtrate.1. During the work-up, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate and extract the DMAP into the aqueous layer.[10] 2. Unreacted DCC can be converted to DCU by adding a small amount of water at the end of the reaction, followed by filtration. Alternatively, purification by column chromatography will separate the product from residual DCC.

Experimental Protocols

Key Experiment: Synthesis of this compound via Steglich Esterification

This protocol is a representative procedure based on established methods for Steglich esterification of cinnamic acid derivatives.[7][10][11]

Materials:

  • Isoferulic acid (1 equivalent)

  • Cinnamyl alcohol (1.2 equivalents)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add isoferulic acid (1 eq.) and anhydrous DCM.

  • Add cinnamyl alcohol (1.2 eq.) and DMAP (0.1 eq.) to the solution and stir until all solids are dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.1 eq.) in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture over 15-20 minutes, while maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a sintered glass funnel to remove the DCU precipitate.

  • Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography, using a gradient of ethyl acetate in hexane as the eluent, to yield pure this compound.

Visualizations

Reaction Pathway and Side-Product Formation

Steglich_Esterification Isoferulic_Acid Isoferulic Acid O_Acylisourea O-Acylisourea Intermediate Isoferulic_Acid->O_Acylisourea + DCC Cinnamyl_Alcohol Cinnamyl Alcohol Cinnamyl_Isoferulate This compound (Desired Product) Cinnamyl_Alcohol->Cinnamyl_Isoferulate DCC DCC DCC->O_Acylisourea Acylpyridinium Acylpyridinium Intermediate O_Acylisourea->Acylpyridinium + DMAP (Fast) N_Acylurea N-Acylurea (Side-Product) O_Acylisourea->N_Acylurea 1,3-Rearrangement (Slow) DMAP DMAP Acylpyridinium->Cinnamyl_Isoferulate + Cinnamyl Alcohol DCU DCU Acylpyridinium->DCU + H₂O from DCC

Caption: Steglich esterification pathway for this compound synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start Synthesis Reaction_Monitoring Monitor Reaction by TLC Start->Reaction_Monitoring Low_Conversion Low Conversion? Reaction_Monitoring->Low_Conversion Workup Workup & Filtration Low_Conversion->Workup No Optimize_Conditions Increase Time/Temp Increase DMAP Low_Conversion->Optimize_Conditions Yes Purification Column Chromatography Workup->Purification Impure_Product Product Impure? Purification->Impure_Product Pure_Product Pure this compound Impure_Product->Pure_Product No Optimize_Chromatography Optimize Eluent System Impure_Product->Optimize_Chromatography Yes (Urea/Side-product) Identify_Byproduct Characterize Impurity (NMR, MS) Impure_Product->Identify_Byproduct Yes (Unknown) Check_Reagents Check Reagent Purity & Anhydrous Conditions Check_Reagents->Start Optimize_Conditions->Reaction_Monitoring Optimize_Chromatography->Purification Identify_Byproduct->Check_Reagents

Caption: A logical workflow for troubleshooting this compound synthesis.

References

Cell viability issues in high-concentration Cinnamyl isoferulate assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering cell viability issues in high-concentration cinnamyl isoferulate assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for cell culture experiments?

A1: The most common solvent for dissolving lipophilic compounds like this compound for in vitro studies is dimethyl sulfoxide (DMSO).[1][2] Ethanol can also be used.[2][3] It is crucial to use a high-purity, sterile grade of the solvent.

Q2: What is the maximum concentration of DMSO or ethanol that can be used in cell culture without causing significant cytotoxicity?

A2: As a general guideline, the final concentration of DMSO in your cell culture medium should be kept below 0.5%, with many researchers aiming for less than 0.1% to avoid solvent-induced toxicity.[1][2] Similarly, for ethanol, it is advisable to keep the final concentration as low as possible, ideally below 0.1%, as higher concentrations can affect cell viability and proliferation.[3][4] Always include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) in your experiments to account for any solvent-related effects.[1]

Q3: At what concentration range does this compound typically show cytotoxic effects?

Q4: What are the potential signaling pathways affected by this compound that might lead to cell death at high concentrations?

A4: Cinnamaldehyde, a closely related compound, has been shown to induce apoptosis through the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, including JNK, ERK, and p38 kinases.[7][8] It can also affect the expression of Bcl-2 family proteins, leading to apoptosis.[7] Furthermore, cinnamaldehyde can suppress the NF-κB signaling pathway.[8] It is plausible that this compound may act through similar pathways. High concentrations of the compound could lead to hyperactivation or dysregulation of these pathways, resulting in apoptosis and reduced cell viability.

Troubleshooting Guide

Issue 1: Unexpectedly High Cell Death at Low Concentrations
Possible Cause Troubleshooting Step
Solvent Toxicity Ensure the final concentration of your solvent (e.g., DMSO, ethanol) in the culture medium is non-toxic to your cells. A final concentration of <0.1% is generally recommended. Run a vehicle control (cells treated with the solvent alone at the same concentration used for your compound) to verify.[1][4]
Compound Instability Prepare fresh stock solutions of this compound for each experiment. Some compounds can degrade upon storage or repeated freeze-thaw cycles.
Cell Line Sensitivity Different cell lines can have varying sensitivities to a compound. Consider testing a lower concentration range or using a more resistant cell line if appropriate for your study.
Contamination Ensure your cell culture, media, and compound stock solutions are free from microbial contamination.
Issue 2: Poor Reproducibility of Results
Possible Cause Troubleshooting Step
Compound Precipitation This compound, being lipophilic, may precipitate out of solution at high concentrations in aqueous culture medium. Visually inspect your wells for any precipitate after adding the compound. If precipitation is observed, consider using a lower concentration or preparing the final dilution in pre-warmed medium and adding it to the cells immediately.
Inconsistent Cell Seeding Density Ensure that cells are seeded at a consistent density across all wells and experiments. Variations in cell number can significantly impact the results of viability assays.
Assay Timing The incubation time with the compound can influence the observed cytotoxicity. Optimize the treatment duration for your specific cell line and experimental goals.
Pipetting Errors Use calibrated pipettes and proper technique to ensure accurate and consistent delivery of the compound to each well.
Issue 3: No Significant Cell Death Even at High Concentrations
Possible Cause Troubleshooting Step
Compound Inactivity Verify the identity and purity of your this compound. If possible, confirm its activity in a positive control cell line or assay.
Cell Line Resistance The cell line you are using may be resistant to the effects of this compound. This could be due to various factors, including the expression of drug efflux pumps or specific mutations in the target pathways.
Sub-optimal Assay The chosen cell viability assay may not be sensitive enough to detect the cytotoxic effects. Consider using a different assay that measures a different endpoint (e.g., apoptosis, membrane integrity).
Incorrect Concentration Range It is possible that the concentrations tested are still too low to induce a significant effect. If no solubility issues are observed, consider cautiously extending the concentration range.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO). Further dilute these in complete culture medium to the final desired concentrations. The final solvent concentration should be consistent across all wells and not exceed 0.1-0.5%. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with solvent only) and a positive control for cell death.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Following incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

G cluster_0 Troubleshooting Workflow for High Cell Viability Start High Cell Viability Observed Check_Solubility Is the compound soluble in the media at the tested concentration? Start->Check_Solubility Check_Purity Is the compound pure and active? Check_Solubility->Check_Purity Yes Use_Alternative_Solvent Use Alternative Solvent or Solubilization Method Check_Solubility->Use_Alternative_Solvent No Check_Cell_Line Is the cell line known to be resistant? Check_Purity->Check_Cell_Line Yes Validate_Compound Validate Compound (e.g., by Mass Spec, NMR) Check_Purity->Validate_Compound No Increase_Concentration Increase Concentration Check_Cell_Line->Increase_Concentration No Use_Sensitive_Cell_Line Use a More Sensitive Cell Line Check_Cell_Line->Use_Sensitive_Cell_Line Yes End Problem Resolved Increase_Concentration->End Use_Alternative_Solvent->End Validate_Compound->End Use_Sensitive_Cell_Line->End

Caption: Troubleshooting workflow for unexpectedly high cell viability.

G cluster_1 Potential Signaling Pathway for this compound-Induced Apoptosis CI High-Concentration This compound MAPK MAPK Pathway (JNK, ERK, p38) CI->MAPK Bcl2 Bcl-2 Family Proteins CI->Bcl2 Caspases Caspase Activation MAPK->Caspases Bcl2->Caspases Modulates Apoptosis Apoptosis Caspases->Apoptosis

Caption: Putative signaling pathway for this compound-induced apoptosis.

References

Validation & Comparative

Cinnamyl Isoferulate vs. Trans-Ferulic Acid: A Comparative Analysis of Antioxidant Capacity

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antioxidant research, both cinnamyl isoferulate and trans-ferulic acid have garnered significant attention for their potential therapeutic applications. This guide provides an objective comparison of their antioxidant capacities, supported by experimental data, to aid researchers, scientists, and drug development professionals in their work. While direct comparative studies on this compound are limited, this analysis will focus on its closely related structural isomer, isoferulic acid, in comparison to trans-ferulic acid.

Quantitative Comparison of Antioxidant Activity

The antioxidant potential of these compounds can be quantified using various assays that measure their ability to scavenge free radicals and reduce oxidizing agents. The following table summarizes the comparative antioxidant activity of trans-ferulic acid and iso-ferulic acid from a study utilizing the 2,2'-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay and the ferric-reducing antioxidant power (FRAP) assay.

CompoundABTS Assay (TEAC, mmol Trolox/mmol)FRAP Assay (mmol Fe²⁺/mmol)
trans-Ferulic Acid 2.15 ± 0.042.76 ± 0.06
Iso-Ferulic Acid 1.34 ± 0.032.65 ± 0.05

Data sourced from a study by Szwajgier et al.[1]

The data indicates that trans-ferulic acid exhibits a stronger ability to scavenge ABTS radical cations compared to iso-ferulic acid.[1] In the FRAP assay, both compounds demonstrated similar and significant reducing power.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are the protocols for the ABTS and FRAP assays as described in the referenced study.

ABTS Radical Scavenging Assay

The Trolox Equivalent Antioxidant Capacity (TEAC) was determined using the ABTS radical cation (ABTS•+) decolorization assay.

  • Preparation of ABTS•+ solution: A stock solution of ABTS•+ was prepared by mixing an aqueous solution of ABTS with 2.45 mM sodium persulfate. This mixture was incubated in the dark at room temperature for 12–16 hours to allow for the formation of the radical cation.

  • Assay Procedure: For analysis, the ABTS•+ stock solution was diluted with methanol to achieve an absorbance of 0.720 at 734 nm. 20 µL of the sample solution was then mixed with 2 mL of the diluted ABTS•+ solution.

  • Measurement: The absorbance was measured at 734 nm at 37 °C over a period of 10 minutes. The antioxidant activity was quantified by comparing the discoloration of the ABTS•+ solution induced by the sample to that of a standard antioxidant, Trolox.[1]

Ferric-Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Preparation of FRAP reagent: The working FRAP reagent was prepared by mixing 10 volumes of 300 mM acetate buffer (pH 3.6), 1 volume of 10 mM 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl, and 1 volume of 20 mM FeCl₃·6H₂O.

  • Assay Procedure: 2.25 mL of the FRAP reagent was warmed to 37 °C. Subsequently, 75 μL of the sample and 225 μL of deionized water were added to the FRAP reagent.

  • Measurement: The mixture was incubated for 30 minutes, and the absorbance was measured at 593 nm against a reagent blank. The reducing power was calculated based on the increase in absorbance, which is proportional to the concentration of Fe²⁺ formed.[1]

Signaling Pathways and Mechanisms of Action

The antioxidant effects of ferulic acid and its derivatives are attributed to their ability to neutralize free radicals and modulate intracellular signaling pathways.[2] The phenolic hydroxyl group in their structure can donate a hydrogen atom to free radicals, thereby forming a stable phenoxy radical and terminating the radical chain reaction.[2][3] This resonance-stabilized phenoxy radical accounts for their potent antioxidant potential.[3][4]

Furthermore, these compounds can influence cellular processes by interacting with key signaling pathways. For instance, ferulic acid has been shown to modulate the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in inflammatory responses often triggered by oxidative stress.[5] Additionally, it can activate the AMP-activated protein kinase (AMPK) signaling pathway, which plays a role in cellular homeostasis and stress resistance.[5][6]

Below are diagrams illustrating the general workflow of the antioxidant assays and the antioxidant mechanism of ferulic acid derivatives.

G cluster_0 Antioxidant Assay Workflow Sample Preparation Sample Preparation Reaction Reaction Sample Preparation->Reaction Reagent Preparation Reagent Preparation Reagent Preparation->Reaction Measurement Measurement Reaction->Measurement Data Analysis Data Analysis Measurement->Data Analysis

Caption: General workflow for in vitro antioxidant capacity assays.

G Free Radical Free Radical Ferulic Acid Derivative Ferulic Acid Derivative Free Radical->Ferulic Acid Derivative interacts with Stable Phenoxy Radical Stable Phenoxy Radical Ferulic Acid Derivative->Stable Phenoxy Radical donates H+ Neutralized Radical Neutralized Radical Ferulic Acid Derivative->Neutralized Radical neutralizes Cellular Signaling Pathways Cellular Signaling Pathways Ferulic Acid Derivative->Cellular Signaling Pathways modulates Antioxidant Response Antioxidant Response Cellular Signaling Pathways->Antioxidant Response

Caption: Antioxidant mechanism of ferulic acid derivatives.

References

Comparative Cytotoxicity of Cinnamyl Isoferulate and its Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing search for novel anticancer agents, derivatives of naturally occurring phenolic acids have shown considerable promise. This guide provides a comparative overview of the cytotoxic properties of cinnamyl isoferulate and its structural analogues. By examining experimental data on their effects on various cancer cell lines, this document aims to inform researchers, scientists, and drug development professionals on the potential of these compounds as therapeutic leads.

Introduction to Cinnamyl Esters in Cancer Research

Cinnamic acid and its derivatives, a class of natural phenolic compounds, have garnered significant attention for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] The esterification of these acids with alcohols, such as cinnamyl alcohol, can enhance their lipophilicity and, consequently, their cellular uptake and biological efficacy. This guide focuses on this compound, an ester of isoferulic acid and cinnamyl alcohol, and compares its cytotoxic potential with that of its analogues, drawing upon available experimental data to elucidate structure-activity relationships.

Comparative Cytotoxicity Data

The cytotoxic effects of this compound and its analogues have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments. The following table summarizes the available IC50 values for these compounds. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions.

Compound NameAnalogue OfCancer Cell LineIC50 (µM)Reference
This compound -Data Not FoundData Not Found-
Cinnamyl FerulateIsomer of this compoundData Not FoundData Not Found-
Methyl FerulateFerulic Acid EsterKG-1a (Leukemia)>100[4]
Methyl 4-hydroxycinnamateCinnamic Acid EsterKG-1a (Leukemia)>100[4]
Methyl CaffeateCaffeic Acid EsterMCF-7 (Breast)0.62[5]
Octyl CaffeateCaffeic Acid Ester--[5]
Tetradecyl FerulateFerulic Acid Ester--[5]

Note: The table highlights the current gap in publicly available literature regarding the specific cytotoxicity of this compound and cinnamyl ferulate.

Structure-Activity Relationship

The cytotoxic activity of cinnamic acid derivatives is influenced by the substitution pattern on the phenyl ring and the nature of the ester group.[3][5] Generally, the presence of hydroxyl and methoxy groups on the phenyl ring plays a crucial role in the antioxidant and anticancer activities of these compounds.[5] The esterification of the carboxylic acid functionality can modulate the compound's lipophilicity, which in turn affects its ability to cross cell membranes.[5]

The comparison between different esters of hydroxycinnamic acids suggests that both the phenolic acid moiety and the alcohol moiety contribute to the overall cytotoxicity. For instance, caffeic acid esters have demonstrated high radical scavenging activity.[5] The length of the alkyl chain in the ester can also influence activity, with an optimal length providing a balance between lipophilicity and solubility.[5]

Experimental Protocols

The following is a generalized protocol for determining the cytotoxicity of this compound and its analogues using the MTT assay, based on common laboratory practices.

MTT Assay for Cell Viability

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa, A549) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds (this compound and its analogues) are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. Serial dilutions are then made in the culture medium to achieve the desired final concentrations. The cells are treated with these concentrations for a specified period, typically 24, 48, or 72 hours. A control group receiving only the vehicle (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (final concentration of 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

While the specific signaling pathways affected by this compound are yet to be fully elucidated, studies on related compounds provide insights into potential mechanisms of action. Cinnamic acid derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells through various pathways.

One potential mechanism involves the induction of oxidative stress within cancer cells, leading to DNA damage and the activation of apoptotic cascades. The phenolic hydroxyl groups of these compounds can participate in redox reactions, contributing to this effect.

Another proposed mechanism is the modulation of key signaling pathways involved in cell proliferation and survival, such as the NF-κB and MAPK pathways. By inhibiting these pathways, cinnamyl derivatives can suppress tumor growth and induce cell cycle arrest.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis synthesis Synthesis of this compound & Analogues treatment Cell Treatment with Compounds synthesis->treatment cell_culture Cancer Cell Line Culture cell_culture->treatment mtt_assay MTT Assay for Viability treatment->mtt_assay absorbance Absorbance Measurement mtt_assay->absorbance ic50 IC50 Value Determination absorbance->ic50

Caption: Experimental workflow for assessing the cytotoxicity of cinnamyl derivatives.

signaling_pathway Compound This compound & Analogues ROS Increased ROS Compound->ROS NFkB NF-κB Pathway Inhibition Compound->NFkB DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Proliferation Decreased Proliferation NFkB->Proliferation inhibition NFkB->Apoptosis promotion

Caption: Putative signaling pathways affected by cinnamyl derivatives.

Conclusion and Future Directions

The available data, though incomplete for a direct comparison of this compound, suggest that cinnamyl esters of phenolic acids are a promising class of compounds for further investigation in cancer research. The synthesis and evaluation of a focused library of this compound and its close analogues (e.g., ferulate, caffeate, sinapate esters) under standardized assay conditions are critical next steps. Such studies will provide a clearer understanding of the structure-activity relationships and help identify the most potent cytotoxic agents for further preclinical development. Future research should also aim to elucidate the specific molecular targets and signaling pathways modulated by these compounds to better understand their mechanisms of action.

References

Validating the In Vivo Anti-Inflammatory Effects of Cinnamyl Isoferulate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential in vivo anti-inflammatory effects of Cinnamyl isoferulate, benchmarked against structurally related compounds and standard non-steroidal anti-inflammatory drugs (NSAIDs). Due to the limited direct in vivo data on this compound, this guide draws upon experimental data from close structural analogs, including cinnamyl and ferulate esters, to project its potential efficacy and mechanisms of action. This document is intended to serve as a valuable resource for designing and interpreting preclinical studies in inflammation research.

Comparative Efficacy in Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a widely used and well-characterized assay for evaluating acute inflammation. The data presented below, summarized from multiple studies, compares the anti-inflammatory activity of compounds structurally related to this compound with the standard NSAIDs, Indomethacin and Diclofenac.

CompoundAnimal ModelDoseRoute of AdministrationTime Point (hours)% Inhibition of EdemaReference
Cinnamyl Ester Analog
4-Methoxycinnamyl p-coumarateRat25 mg/kgOral (p.o.)5Dose-dependent[1]
75 mg/kgOral (p.o.)5Dose-dependent[1]
150 mg/kgOral (p.o.)544.89%[1]
Ferulate Ester Analog
Ethyl ferulateMouseNot specifiedNot specifiedNot specifiedProtective effects observed in LPS-induced acute lung injury[2][3]
Bornyl salicylateMouseNot specifiedNot specifiedEarly & Late PhasesSignificant reduction[4]
Standard NSAIDs
IndomethacinRat10 mg/kgOral (p.o.)254%[5]
354%[5]
454%[5]
533%[5]
Rat2 mg/kgNot specifiedNot specifiedInhibited edema[6]
Rat4 mg/kgOral (p.o.)Not specified58.06%[7]
DiclofenacRat5 mg/kgOral (p.o.)256.17%[8][9]
20 mg/kgOral (p.o.)371.82%[8][9]
Rat3-100 mg/kgOral (p.o.)Not specifiedDose-dependent reduction[10]

Comparative Efficacy in LPS-Induced Inflammation

The lipopolysaccharide (LPS)-induced inflammation model is a robust method for studying systemic inflammatory responses. Data for related compounds and the effects of Indomethacin are presented below.

CompoundAnimal ModelDoseRoute of AdministrationInflammatory MarkerEffectReference
Ferulate Ester Analog
Ethyl ferulateMouseNot specifiedNot specifiedTNF-α, IL-6Reduced mRNA levels and secretion[2][3]
MPO activityReduced[2]
Standard NSAID
IndomethacinMouseNot specifiedPretreatmentiNOS mRNAIncreased LPS-induced expression[11]
iNOS proteinIncreased LPS-induced expression[11]
MouseNot specifiedNot specifiedTNF-αHigher levels in Indomethacin-treated mice after LPS[12][13]

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This protocol is a standard method for assessing acute anti-inflammatory activity.

  • Animals: Male Wistar or Sprague-Dawley rats (150-200g) are used.

  • Housing: Animals are housed under standard laboratory conditions with free access to food and water.

  • Groups: Animals are divided into control, test compound, and positive control groups.

  • Test Compound Administration: The test compound (e.g., this compound) is administered orally (p.o.) or intraperitoneally (i.p.) at various doses. The vehicle used for dissolution is administered to the control group.

  • Positive Control: A standard NSAID like Indomethacin (e.g., 10 mg/kg, p.o.) or Diclofenac (e.g., 5-20 mg/kg, p.o.) is administered to the positive control group.[5][8][9]

  • Induction of Edema: One hour after drug administration, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Paw volume is measured immediately after carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

G cluster_0 Pre-treatment cluster_1 Inflammation Induction & Measurement Animal Acclimatization Animal Acclimatization Grouping Grouping Animal Acclimatization->Grouping Test Compound Administration Test Compound Administration Grouping->Test Compound Administration Positive Control (NSAID) Positive Control (NSAID) Grouping->Positive Control (NSAID) Vehicle Control Vehicle Control Grouping->Vehicle Control Carrageenan Injection Carrageenan Injection Paw Volume Measurement (hourly) Paw Volume Measurement (hourly) Carrageenan Injection->Paw Volume Measurement (hourly) Data Analysis (% Inhibition) Data Analysis (% Inhibition) Paw Volume Measurement (hourly)->Data Analysis (% Inhibition)

Carrageenan-Induced Paw Edema Workflow
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This protocol is used to evaluate the effects of compounds on systemic inflammation.

  • Animals: Male BALB/c or C57BL/6 mice (8-12 weeks old) are used.

  • Housing: Animals are maintained under standard laboratory conditions.

  • Groups: Mice are divided into control, LPS, test compound + LPS, and positive control + LPS groups.

  • Test Compound Administration: The test compound is administered (e.g., p.o. or i.p.) at desired doses prior to LPS challenge.

  • LPS Administration: LPS (from E. coli) is administered intraperitoneally at a dose known to induce a robust inflammatory response (e.g., 2.5 mg/kg).[13]

  • Sample Collection: At specific time points after LPS injection (e.g., 1, 3, 6, or 24 hours), blood is collected via cardiac puncture for serum separation. Tissues such as the liver, lungs, and brain can also be harvested.[12]

  • Analysis of Inflammatory Markers: Serum levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β are quantified using ELISA kits. Tissue homogenates can be used for measuring myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration) and for Western blot or RT-PCR analysis of inflammatory mediators.

G cluster_0 Experimental Groups cluster_1 Procedure cluster_2 Analysis Control Control LPS LPS Test Compound + LPS Test Compound + LPS Positive Control + LPS Positive Control + LPS Drug Administration Drug Administration LPS Injection (i.p.) LPS Injection (i.p.) Drug Administration->LPS Injection (i.p.) Sample Collection (Blood, Tissues) Sample Collection (Blood, Tissues) LPS Injection (i.p.)->Sample Collection (Blood, Tissues) Analysis Analysis Sample Collection (Blood, Tissues)->Analysis ELISA (Cytokines) ELISA (Cytokines) MPO Assay MPO Assay Western Blot / RT-PCR Western Blot / RT-PCR

LPS-Induced Systemic Inflammation Workflow

Putative Anti-Inflammatory Signaling Pathways

Based on the mechanisms of action of structurally related compounds like cinnamaldehyde and ferulic acid derivatives, this compound is likely to exert its anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK.[14]

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Pro-inflammatory stimuli, such as LPS binding to TLR4, lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Cinnamyl and ferulate derivatives have been shown to inhibit this pathway by preventing IκBα phosphorylation and degradation.[1][2]

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IκBα IκBα IKK->IκBα P NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocation Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) transcription This compound (putative) This compound (putative) This compound (putative)->IKK inhibits

Putative Inhibition of NF-κB Pathway
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is another critical signaling cascade in the inflammatory response. Activation of these kinases by inflammatory stimuli leads to the activation of transcription factors, such as AP-1, which in turn promote the expression of pro-inflammatory mediators. Cinnamaldehyde has been reported to suppress the phosphorylation of ERK, JNK, and p38.

G Inflammatory Stimuli Inflammatory Stimuli MAPKKK MAPKKK Inflammatory Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK P MAPK (ERK, JNK, p38) MAPK (ERK, JNK, p38) MAPKK->MAPK (ERK, JNK, p38) P Transcription Factors (e.g., AP-1) Transcription Factors (e.g., AP-1) MAPK (ERK, JNK, p38)->Transcription Factors (e.g., AP-1) activates Nucleus Nucleus Transcription Factors (e.g., AP-1)->Nucleus translocation Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Nucleus->Pro-inflammatory Gene Expression transcription This compound (putative) This compound (putative) This compound (putative)->MAPK (ERK, JNK, p38) inhibits phosphorylation

Putative Modulation of MAPK Pathway

This comparative guide provides a framework for evaluating the in vivo anti-inflammatory potential of this compound. The provided data on related compounds and standard NSAIDs, along with detailed experimental protocols and putative signaling pathways, should aid in the design of future studies and the interpretation of their results.

References

Cross-Validation of Analytical Methods for Cinnamyl Isoferulate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common analytical methods, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), for the quantitative analysis of Cinnamyl isoferulate. The information presented herein is essential for selecting the appropriate analytical technique and for ensuring the reliability and accuracy of experimental data in research and drug development settings.

This compound, a derivative of cinnamic acid, belongs to a class of compounds known for a variety of biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties.[1][2][3] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. The validation of analytical methods is a mandatory step to ensure that the chosen method is suitable for its intended purpose, providing consistent and reliable results.[4][5]

Comparison of Analytical Methods

The selection of an analytical method depends on various factors, including the required sensitivity, selectivity, speed, and the complexity of the sample matrix. Below is a comparative overview of HPLC-UV and UPLC-MS/MS for the analysis of this compound.

FeatureHPLC-UVUPLC-MS/MS
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection via mass-to-charge ratio.
Sensitivity ModerateHigh to Very High
Selectivity Moderate; potential for interference from co-eluting compounds with similar UV spectra.Very High; capable of distinguishing between compounds with the same retention time but different masses.
Speed Standard run times.Faster analysis due to smaller particle size columns and higher pressures.[6]
Cost Lower initial investment and operational costs.Higher initial investment and maintenance costs.
Complexity Relatively simple to operate and maintain.More complex instrumentation and data analysis.
Typical Application Routine quality control, quantification of major components in simple matrices.Bioanalysis, metabolite identification, quantification of trace amounts in complex matrices.[7][8]

Data Presentation: Method Validation Parameters

The following tables summarize the typical performance characteristics of HPLC-UV and UPLC-MS/MS methods for the quantification of a cinnamyl derivative, serving as a reference for this compound analysis. These parameters are determined during method validation according to the International Council for Harmonisation (ICH) guidelines.[5][9][10]

Table 1: Linearity and Range

ParameterHPLC-UVUPLC-MS/MS
Linear Range (µg/mL) 0.5 - 1000.005 - 10
Correlation Coefficient (r²) > 0.999> 0.999
Regression Equation y = mx + cy = mx + c

Table 2: Precision

Precision is expressed as the Relative Standard Deviation (%RSD) for replicate measurements.

ParameterHPLC-UV (%RSD)UPLC-MS/MS (%RSD)
Intra-day Precision < 2%< 5%
Inter-day Precision < 3%< 7%

Table 3: Accuracy

Accuracy is determined by recovery studies at different concentration levels.[11]

ParameterHPLC-UV (% Recovery)UPLC-MS/MS (% Recovery)
Low Concentration 98 - 102%95 - 105%
Medium Concentration 98 - 102%95 - 105%
High Concentration 98 - 102%95 - 105%

Table 4: Limits of Detection (LOD) and Quantification (LOQ)

ParameterHPLC-UV (µg/mL)UPLC-MS/MS (ng/mL)
LOD 0.10.05
LOQ 0.50.2

Experimental Protocols

Below are detailed methodologies for the quantification of a cinnamyl derivative, adaptable for this compound.

HPLC-UV Method

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by the UV spectrum of this compound (typically around 320 nm for similar compounds).[12]

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples are dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and placed in autosampler vials.

UPLC-MS/MS Method

Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column with smaller particle size (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: ESI positive or negative, depending on the ionization efficiency of this compound.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode, with specific precursor-to-product ion transitions for this compound and an internal standard.

  • Injection Volume: 2 µL.

  • Sample Preparation: Similar to HPLC-UV, but may require a more rigorous clean-up step (e.g., solid-phase extraction) for complex matrices.

Workflow for Cross-Validation of Analytical Methods

The following diagram illustrates the logical flow for the cross-validation of the two analytical methods.

CrossValidationWorkflow start Start: Define Analytical Requirements method_dev Method Development start->method_dev hplc_dev HPLC-UV Method Optimization method_dev->hplc_dev uplc_dev UPLC-MS/MS Method Optimization method_dev->uplc_dev validation Method Validation (ICH Guidelines) hplc_dev->validation uplc_dev->validation hplc_val HPLC-UV Validation (Linearity, Precision, Accuracy, LOD, LOQ) validation->hplc_val uplc_val UPLC-MS/MS Validation (Linearity, Precision, Accuracy, LOD, LOQ) validation->uplc_val cross_val Cross-Validation hplc_val->cross_val uplc_val->cross_val sample_analysis Analyze Same Set of Samples by Both Methods cross_val->sample_analysis data_comp Statistical Comparison of Results (e.g., t-test, Bland-Altman plot) sample_analysis->data_comp conclusion Conclusion on Method Comparability data_comp->conclusion end End: Select Appropriate Method conclusion->end

Caption: Workflow for the cross-validation of HPLC-UV and UPLC-MS/MS methods.

Conclusion

Both HPLC-UV and UPLC-MS/MS are powerful techniques for the quantification of this compound. The choice between the two methods should be guided by the specific requirements of the analysis. For routine quality control of bulk material or simple formulations where high sensitivity is not a prerequisite, HPLC-UV offers a cost-effective and reliable solution. In contrast, for bioanalytical studies, metabolite profiling, or the analysis of trace amounts of the compound in complex matrices, the superior sensitivity, selectivity, and speed of UPLC-MS/MS are indispensable. A thorough cross-validation is recommended when switching between methods to ensure consistency and comparability of data.

References

A Comparative Guide to the Structure-Activity Relationship of Cinnamyl Isoferulate Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents has led to the exploration of a myriad of natural and synthetic compounds. Among these, cinnamyl isoferulate derivatives have emerged as a promising class of molecules. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of these derivatives, with a focus on their antiproliferative and cytotoxic effects. By examining the available experimental data, we aim to elucidate the key structural features that govern their biological activity and to provide a framework for the rational design of more potent therapeutic agents.

Core Biological Activity: Antiproliferative and Cytotoxic Effects

This compound and its analogs are primarily investigated for their potential to inhibit the growth of cancer cells. The core structure, an ester formed from cinnamyl alcohol and isoferulic acid, combines two moieties with known biological activities. The cinnamyl group contributes to the molecule's lipophilicity and can interact with various cellular targets, while the isoferulic acid portion, a phenolic compound, is known for its antioxidant and anticancer properties. The synergy between these two components, and the effects of various substitutions on their respective rings, are key to understanding their overall activity.

Structure-Activity Relationship Analysis

Key SAR Observations:

  • Substitution on the Phenyl Rings: The presence, number, and position of hydroxyl and methoxy groups on both the cinnamyl and isoferulate aromatic rings significantly influence activity. For instance, in related hydroxycinnamic acid esters, a dihydroxy pattern on the aromatic ring can impact activity.

  • Lipophilicity: The length of the alkyl chain in the alcohol moiety of cinnamic acid esters has been shown to be a critical factor for their activity. While not directly a cinnamyl derivative, the example of hexadecyl isoferulate having an affinity for Protein Kinase C (PKC) suggests that a certain degree of lipophilicity is crucial for interaction with cellular membranes and protein targets.

  • Ester Linkage: The ester bond itself is a key structural feature, and its stability and susceptibility to hydrolysis can influence the compound's bioavailability and mechanism of action.

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic activity (IC50 values) of various cinnamyl derivatives against different human cancer cell lines. It is important to note that these compounds are not all isoferulate esters but represent a range of cinnamyl derivatives, providing a broader context for the SAR of this class of molecules.

CompoundDerivative TypeCancer Cell LineIC50 (µM)Reference
Compound A Cinnamyl Isovalerate DerivativeHeLa (Cervical)0.4 ± 0.1[1]
BGC-823 (Gastric)0.9 ± 0.2[1]
Compound B Cinnamyl Isovalerate DerivativeHeLa (Cervical)1.5 ± 0.4[1]
BGC-823 (Gastric)7.0 ± 0.8[1]
A549 (Lung)10.6 ± 1.5[1]
Hydroxylamine derivative 6 2'-hydroxycinnamaldehyde derivativeHuman cancer cellsNot specified, but inhibited growth[2]

This table is a compilation from various sources and is intended for comparative purposes. Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Proposed Mechanism of Action: Modulation of the Protein Kinase C (PKC) Signaling Pathway

A plausible mechanism of action for the anticancer effects of lipophilic cinnamyl esters, including certain isoferulate derivatives, involves the modulation of the Protein Kinase C (PKC) signaling pathway. PKC is a family of serine/threonine kinases that play a crucial role in regulating cellular processes such as proliferation, differentiation, and apoptosis.[3][4] Dysregulation of PKC signaling is a hallmark of many cancers.[3][4]

Certain this compound derivatives, particularly those with increased lipophilicity, may interact with the cell membrane and directly or indirectly modulate the activity of PKC isoforms. Activation of specific PKC isoforms can trigger downstream signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, which are central to cell survival and proliferation. By interfering with these pathways, this compound derivatives could induce cell cycle arrest and apoptosis in cancer cells.

Below is a diagram illustrating a potential signaling pathway influenced by this compound derivatives.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cinnamyl_Isoferulate This compound Derivative PKC Protein Kinase C (PKC) Cinnamyl_Isoferulate->PKC Modulates RAF RAF PKC->RAF PI3K PI3K PKC->PI3K Indirectly regulates MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR Bad Bad Akt->Bad Inhibits mTOR->Proliferation Bcl2 Bcl-2 Bad->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits

Caption: Proposed signaling pathway modulated by this compound derivatives.

Experimental Protocols

The evaluation of the cytotoxic activity of this compound derivatives is commonly performed using the MTT assay.

MTT Assay for Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours.

  • Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple formazan solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Below is a workflow diagram for a typical cytotoxicity experiment.

G cluster_workflow Experimental Workflow: Cytotoxicity Assessment Start Start Cell_Culture Seed Cancer Cells in 96-well plate Start->Cell_Culture Treatment Treat with Cinnamyl Isoferulate Derivatives (various concentrations) Cell_Culture->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Analysis Measure Absorbance & Calculate IC50 values MTT_Assay->Data_Analysis End End Data_Analysis->End

Caption: General workflow for assessing the cytotoxicity of this compound derivatives.

Conclusion and Future Directions

The available evidence suggests that this compound derivatives are a promising class of compounds for the development of novel anticancer agents. The key to unlocking their full potential lies in a systematic exploration of their structure-activity relationships. Future research should focus on the synthesis and biological evaluation of a focused library of this compound analogues with diverse substitution patterns on both aromatic rings. Such studies will not only help in identifying more potent and selective compounds but will also provide deeper insights into their mechanism of action, paving the way for their translation into clinical applications.

References

A Comparative Analysis of the Antimicrobial Spectrum of Phenylpropanoids, with a Focus on Cinnamyl Isoferulate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Data Summary of Antimicrobial Activity

The antimicrobial efficacy of various phenylpropanoids is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The table below summarizes the MIC values for a selection of phenylpropanoids against various bacterial and fungal strains as reported in the scientific literature.

CompoundMicroorganismTypeMIC (µg/mL)
Isoferulic Acid Amides (analogs)
N-isopropyl-(3'-(difluoromethyl)-4'-methoxy)cinnamoyl amideMycobacterium smegmatisGram-positive8[1]
N-isopentyl-(3'-(difluoromethyl)-4'-methoxy)cinnamoyl amideMycobacterium smegmatisGram-positive8[1]
N-(2-phenylethyl)-(3'-(difluoromethyl)-4'-methoxy)cinnamoyl amideMycobacterium smegmatisGram-positive8[1]
Cinnamyl Alcohol
(as part of a modified chitosan oligosaccharide)Staphylococcus aureusGram-positive-[2]
Escherichia coliGram-negative-[2]
Caffeic Acid Escherichia coliGram-negative250 - 500[3]
Klebsiella pneumoniaeGram-negative500[3]
Pseudomonas aeruginosaGram-negative>1000[3]
Staphylococcus aureusGram-positive256 - 1024[4]
Streptococcus mutansGram-positive80 - 160[5]
Listeria monocytogenesGram-positive2250[6]
p-Coumaric Acid Escherichia coliGram-negative80[7]
Shigella dysenteriaeGram-negative10[7]
Salmonella typhimuriumGram-negative20[7]
Alicyclobacillus acidoterrestrisGram-positive200[8]
Ferulic Acid Escherichia coliGram-negative24 - 500[9][10]
Pseudomonas aeruginosaGram-negative400[10]
Staphylococcus aureusGram-positive400[10]
Bacillus subtilisGram-positive1100[10]
Cinnamaldehyde Escherichia coliGram-negative62.5 - 780[11][12]
Pseudomonas aeruginosaGram-negative125[12]
Staphylococcus aureusGram-positive62.5[12]
Bacillus cereusGram-positive31.2[12]
Streptococcus mutansGram-positive1000[13]

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in the evaluation of antimicrobial agents. The broth microdilution method is a standardized and widely accepted technique for this purpose.

Broth Microdilution Method for MIC Determination

This protocol is a generalized procedure based on established methods for determining the MIC of natural products against bacteria and fungi.

1. Preparation of Materials:

  • Test Compounds: Stock solutions of cinnamyl isoferulate and other phenylpropanoids are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10 mg/mL).

  • Microbial Strains: Pure, overnight cultures of the test microorganisms (bacteria or fungi) are grown in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Growth Media: Sterile Mueller-Hinton Broth (MHB) or other suitable broth for the test microorganisms.

  • 96-Well Microtiter Plates: Sterile, flat-bottom 96-well plates are used for the assay.

2. Inoculum Preparation:

  • Bacterial or fungal colonies from an overnight culture are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • The standardized inoculum is then further diluted in the appropriate growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Assay Procedure:

  • Serial Dilutions: Two-fold serial dilutions of the stock solutions of the test compounds are prepared directly in the 96-well plates. This is typically done by adding a volume of the compound to the first well and then transferring half of the volume to the subsequent wells containing fresh media, creating a concentration gradient.

  • Inoculation: An equal volume of the prepared microbial inoculum is added to each well containing the serially diluted compounds.

  • Controls:

    • Positive Control: Wells containing the microbial inoculum in broth without any test compound to ensure microbial growth.

    • Negative Control: Wells containing only sterile broth to check for contamination.

    • Solvent Control: Wells containing the microbial inoculum and the highest concentration of the solvent (e.g., DMSO) used to dissolve the test compounds to ensure it does not inhibit microbial growth.

  • Incubation: The plates are covered and incubated under appropriate conditions for the test microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

4. Determination of MIC:

  • After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm (OD₆₀₀).

Visualizations

Workflow for MIC Determination

The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial compound.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Analysis start Start prep_compounds Prepare Test Compound Stock Solutions start->prep_compounds prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum serial_dilution Perform 2-Fold Serial Dilutions in 96-Well Plate prep_compounds->serial_dilution add_inoculum Inoculate Wells with Microbial Suspension prep_inoculum->add_inoculum serial_dilution->add_inoculum incubate Incubate Plate (e.g., 37°C, 24h) add_inoculum->incubate read_results Read Results (Visual or OD600) incubate->read_results determine_mic Determine MIC Value (Lowest concentration with no growth) read_results->determine_mic end End determine_mic->end

Caption: Broth microdilution workflow for MIC determination.

References

In Vivo Anticancer Efficacy: A Comparative Analysis of a Cinnamyl Derivative and 5-Fluorouracil

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This guide provides a comparative analysis of the in vivo anticancer efficacy of a cinnamyl sulfonamide hydroxamate derivative (NMJ-2) and the established anticancer drug 5-Fluorouracil (5-FU) . To date, no publicly available in vivo studies on the anticancer efficacy of Cinnamyl isoferulate have been identified. The data presented here pertains to a structurally related cinnamic acid derivative and is intended to provide insights into the potential of this class of compounds.

I. Comparative Efficacy Data

The following table summarizes the in vivo anticancer effects of the cinnamyl sulfonamide hydroxamate derivative NMJ-2 compared to 5-FU in a chemically induced colon adenocarcinoma rat model.

ParameterVehicle ControlNMJ-2 (10 mg/kg, i.p.)5-FU (100 mg/kg, p.o.)
Aberrant Crypt Foci (ACFs) Count HighSignificantly Reduced[1][2]Significantly Reduced[1][2]
Adenocarcinoma Count HighSignificantly Reduced[1][2]Significantly Reduced[1][2]
TNF-α Levels in Colonic Tissue HighSignificantly Reduced[1][2]Significantly Reduced[1][2]
IL-6 Levels in Colonic Tissue HighSignificantly Reduced[1][2]Significantly Reduced[1][2]

II. Experimental Protocols

The in vivo study cited in this guide utilized a well-established preclinical model for colon cancer. The key methodologies are outlined below.

1. Animal Model:

  • Species: Wistar rats[1][2]

  • Cancer Induction: Experimental colon adenocarcinoma was induced using 1,2-dimethyl hydrazine (DMH)[1][2]. DMH is a potent carcinogen known to induce colon tumors in rodents, providing a relevant model for studying colorectal cancer development and treatment.

2. Drug Administration:

  • Test Compound: The cinnamyl sulfonamide hydroxamate derivative, NMJ-2, was administered intraperitoneally (i.p.) at a dose of 10 mg/kg body weight[1][2].

  • Comparator Drug: 5-Fluorouracil (5-FU) was administered orally (p.o.) at a dose of 100 mg/kg body weight[1][2].

  • Treatment Schedule: Both treatments were administered once daily for a period of 21 days[1][2].

3. Efficacy Evaluation:

  • Primary Endpoints: The primary measures of efficacy were the reduction in the number of aberrant crypt foci (ACFs) and the count of adenocarcinomas in the colonic tissue[1][2]. ACFs are putative preneoplastic lesions in the colon.

  • Secondary Endpoints: The levels of pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the colonic tissue were also measured to assess the anti-inflammatory effects of the treatments[1][2].

III. Mechanism of Action and Signaling Pathway

The cinnamyl sulfonamide hydroxamate derivative NMJ-2 is reported to exert its anticancer effects primarily through the inhibition of histone deacetylase (HDAC) enzymes and the subsequent activation of the intrinsic mitochondrial apoptotic pathway[1][2].

Proposed Signaling Pathway of NMJ-2 in Colon Cancer Cells NMJ2 NMJ-2 HDAC HDAC Inhibition NMJ2->HDAC Acetylation Histone Acetylation ↑ HDAC->Acetylation GeneExpression Altered Gene Expression Acetylation->GeneExpression Bax Bax ↑ GeneExpression->Bax Bcl2 Bcl-2 ↓ GeneExpression->Bcl2 Mitochondria Mitochondrial Permeability ↑ Bax->Mitochondria Bcl2->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Proposed mechanism of NMJ-2 inducing apoptosis.

IV. Summary and Future Perspectives

The available preclinical data suggests that the cinnamyl sulfonamide hydroxamate derivative NMJ-2 demonstrates significant in vivo anticancer activity against colon adenocarcinoma, with an efficacy comparable to the standard chemotherapeutic agent 5-FU in the studied model[1][2]. Its mechanism of action, involving HDAC inhibition and induction of apoptosis, presents a promising avenue for the development of novel anticancer agents[1][2].

It is important to reiterate that these findings are for a derivative of cinnamyl alcohol. Further research, including in vivo efficacy and safety studies, is critically needed to determine the therapeutic potential of this compound as an anticancer agent. The development of more targeted and less toxic cancer therapies remains a significant goal in oncology research, and natural product derivatives continue to be a valuable source of lead compounds.

References

The Synergistic Potential of Cinnamyl Isoferulate with Natural Compounds: A Comparative Guide Based on Structurally Related Molecules

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature reveals a notable absence of studies specifically investigating the synergistic effects of Cinnamyl isoferulate in combination with other natural compounds. However, by examining the bioactivities of its constituent parts—a cinnamic acid derivative (isoferulic acid) and cinnamyl alcohol—and the well-documented synergistic interactions of structurally similar phenolic compounds, we can construct a comparative guide to inform future research and drug development.

This compound is an ester formed from isoferulic acid and cinnamyl alcohol. Both parent molecules belong to the broad class of phenylpropanoids, which are known for their antioxidant and anti-inflammatory properties. The synergistic potential of combining natural compounds often leads to enhanced therapeutic efficacy at lower doses, thereby reducing potential side effects. This guide will explore the synergistic effects of natural compounds structurally related to the components of this compound, providing quantitative data, experimental protocols, and insights into the underlying signaling pathways.

Synergistic Antioxidant Effects of Phenolic Acid Combinations

Studies have demonstrated that combinations of phenolic acids, including ferulic acid (an isomer of isoferulic acid), can exhibit synergistic antioxidant activity. This is often attributed to the different mechanisms by which these compounds scavenge free radicals and chelate pro-oxidant metals.

Quantitative Data on Antioxidant Synergy
Compound CombinationAssayConcentrationResultSynergy AssessmentReference
p-Coumaric Acid + Ferulic AcidORACEquimolar mixtures311% increase over theoretical valueSynergistic[1]
Caffeic Acid + Sinapic AcidORACEquimolar mixtures211% increase over theoretical valueSynergistic[1]
Gentisic Acid + Syringic AcidORACEquimolar mixtures24% decrease from theoretical valueAntagonistic[1]
Gallic Acid + Vanillic AcidORACEquimolar mixtures30% decrease from theoretical valueAntagonistic[1]
S-allyl-L-cysteine (SAC) + Caffeic AcidDPPHSee protocolEC50 significantly reducedSynergistic[2]
S-allyl-L-cysteine (SAC) + Ferulic AcidABTSSee protocolAdditive to synergistic effectAdditive/Synergistic[2]
Experimental Protocols

Oxygen Radical Absorbance Capacity (ORAC) Assay [1] The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals. The protocol involves the following steps:

  • Reagents : Fluorescein sodium salt, AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a standard, and the phenolic acid mixtures.

  • Procedure :

    • A solution of fluorescein is added to a multi-well plate.

    • The antioxidant solution (phenolic acid mixture or Trolox) is added to the wells.

    • The plate is incubated.

    • AAPH solution is added to initiate the radical reaction.

    • The fluorescence is monitored kinetically.

  • Data Analysis : The antioxidant capacity is determined by calculating the area under the fluorescence decay curve and comparing it to the Trolox standard. Synergy is assessed by comparing the experimental ORAC value of the mixture to the theoretical additive value calculated from the individual compounds.

DPPH and ABTS Radical Scavenging Assays [2] These assays measure the ability of an antioxidant to scavenge stable free radicals.

  • Reagents : DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical solution, and the test compounds.

  • Procedure :

    • The test compound is mixed with the DPPH or ABTS radical solution.

    • The mixture is incubated in the dark.

    • The absorbance is measured at a specific wavelength (e.g., 517 nm for DPPH).

  • Data Analysis : The percentage of radical scavenging is calculated. The EC50 value (the concentration of the antioxidant required to scavenge 50% of the radicals) is determined. Synergy is often assessed using an interaction index or isobolographic analysis.[2]

Synergistic Anti-inflammatory Effects of Cinnamaldehyde and Other Natural Compounds

Cinnamaldehyde, a major component of cinnamon and closely related to cinnamyl alcohol, has been shown to possess potent anti-inflammatory properties. Studies have indicated that it can act synergistically with other natural compounds to modulate inflammatory pathways.

Quantitative Data on Anti-inflammatory Synergy
Compound CombinationCell LineInflammatory StimulusMeasured ParameterResultSynergy AssessmentReference
trans-Cinnamaldehyde + p-CymeneTHP-1 monocytesLPSIL-8 secretionSignificant reduction compared to individual compoundsSynergistic[3]
trans-Cinnamaldehyde + Cinnamyl alcoholTHP-1 monocytesLPSIL-8 secretionSignificant reduction compared to individual compoundsSynergistic[3]
trans-Cinnamaldehyde + Cinnamic acidTHP-1 monocytesLPSIL-8 secretionSignificant reduction compared to individual compoundsSynergistic[3]
Experimental Protocols

Cell Culture and Treatment [3]

  • Cell Line : THP-1 human monocytic cells are commonly used. They can be differentiated into macrophage-like cells with PMA (phorbol 12-myristate 13-acetate).

  • Treatment : Cells are pre-incubated with the test compounds (e.g., trans-cinnamaldehyde, p-cymene, alone or in combination) for a specific period before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Measurement of Inflammatory Mediators :

    • ELISA : The concentration of secreted cytokines, such as Interleukin-8 (IL-8), in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

    • Western Blot : The protein expression levels of key inflammatory signaling molecules (e.g., p-p65, p-IκBα) are determined by Western blot analysis of cell lysates.

Signaling Pathways Involved in Synergistic Effects

The synergistic anti-inflammatory effects of cinnamaldehyde and related compounds are often mediated through the modulation of key signaling pathways, such as the NF-κB and MAPK pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Cinnamaldehyde has been shown to inhibit the activation of this pathway.

NF_kB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Proinflammatory_Genes Pro-inflammatory Gene Expression (IL-8, TNF-α, COX-2) Nucleus->Proinflammatory_Genes activates Cinnamaldehyde Cinnamaldehyde Cinnamaldehyde->IKK inhibits Cinnamaldehyde->NFkB inhibits translocation MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 ERK ERK TAK1->ERK phosphorylates JNK JNK TAK1->JNK phosphorylates p38 p38 TAK1->p38 phosphorylates AP1 AP-1 ERK->AP1 activates JNK->AP1 activates p38->AP1 activates Proinflammatory_Genes Pro-inflammatory Gene Expression AP1->Proinflammatory_Genes Cinnamaldehyde trans-Cinnamaldehyde Cinnamaldehyde->ERK inhibits phosphorylation Cinnamaldehyde->JNK inhibits phosphorylation Cinnamaldehyde->p38 inhibits phosphorylation Synergy_Workflow cluster_screening Initial Screening cluster_quantification Synergy Quantification cluster_mechanism Mechanistic Studies A Individual Compound Activity Assay B Combination at Fixed Ratios A->B C Dose-Response Matrix (Checkerboard Assay) B->C D Isobolographic Analysis or Combination Index (CI) Calculation C->D E Signaling Pathway Analysis (Western Blot, RT-PCR) D->E F Target Identification E->F

References

Benchmarking the Photostability of Cinnamyl Isoferulate Against Commercial Sunscreens: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the photostability of Cinnamyl Isoferulate, a naturally derived UV-absorbing compound, against commonly used commercial sunscreen agents. The information presented herein is intended to inform research and development in the field of photoprotection by offering a detailed examination of experimental data and methodologies.

Introduction to Photostability in Sunscreens

The efficacy of a sunscreen is critically dependent on the photostability of its active ingredients. Upon exposure to ultraviolet (UV) radiation, sunscreen molecules can undergo photochemical reactions, leading to a degradation of their UV-absorbing capacity and, in some cases, the formation of potentially harmful byproducts. Therefore, a thorough evaluation of a compound's photostability is paramount in the development of safe and effective sun care products.

This compound is an ester formed from cinnamyl alcohol and isoferulic acid, both of which are known for their UV-absorbing properties. This guide will benchmark the expected photostability of this compound against two widely used commercial sunscreen filters: Avobenzone (a UVA filter) and Octinoxate (a UVB filter).

Experimental Protocols

A standardized in-vitro method is crucial for the reproducible assessment of sunscreen photostability. The following protocol is a widely accepted methodology for determining the photostability of a UV filter.

In-Vitro Photostability Testing Protocol

This protocol is adapted from established international standards for sunscreen testing.

1. Sample Preparation:

  • Substrate: A standardized Polymethylmethacrylate (PMMA) plate with a roughened surface is used to mimic the skin's surface.

  • Application: The test sunscreen formulation is applied to the PMMA plate at a concentration of 1.0 mg/cm².

  • Spreading: The formulation is spread evenly across the plate using a robotic or manual spreading device to ensure a uniform film.

  • Drying: The plate is left to dry in the dark at room temperature for 30 minutes.

2. Pre-Irradiation Measurement:

  • The initial UV absorbance of the sunscreen film is measured using a spectrophotometer equipped with an integrating sphere. The absorbance is recorded at 5 nm intervals across the UVA and UVB spectrum (290-400 nm).

3. UV Irradiation:

  • The PMMA plate is exposed to a controlled dose of UV radiation from a solar simulator. The output of the solar simulator should be calibrated to mimic the solar spectrum.

  • A common irradiation dose is 10 Minimal Erythemal Doses (MED), where 1 MED is equivalent to 210 J/m² of erythemally effective energy.

4. Post-Irradiation Measurement:

  • After irradiation, the UV absorbance of the sunscreen film is measured again using the same spectrophotometer and parameters as the pre-irradiation measurement.

5. Data Analysis:

  • The percentage of photodegradation is calculated by comparing the area under the absorbance curve before and after irradiation.

  • The change in the Sun Protection Factor (SPF) and UVA protection factor (UVAPF) can also be calculated from the spectral data.

Data Presentation: Photostability of Commercial Sunscreens

The following table summarizes the photostability data for Avobenzone and Octinoxate from published studies. It is important to note that the photostability of these filters can be influenced by the formulation in which they are incorporated.

UV FilterUV RangePhotostability ProfileKey Degradation Products
Avobenzone UVA (320-400 nm)Highly photounstable. Can lose up to 36% of its absorptivity within one hour of sunlight exposure.Various aromatic ketones and aldehydes.
Octinoxate UVB (290-320 nm)Generally considered more photostable than Avobenzone, but can still undergo photodegradation, especially in the presence of other UV filters like Avobenzone.Photoisomers (cis- and trans-isomers).

Photostability Profile of this compound

  • Ferulic Acid: Studies have shown that ferulic acid, a potent antioxidant and UV absorber, exhibits poor physicochemical stability and can undergo photodegradation upon UV irradiation. However, its stability can be significantly improved through encapsulation.

  • Cinnamyl Alcohol: Cinnamyl alcohol is also susceptible to photodegradation, with studies showing it can be completely degraded after 90 minutes of UV irradiation.[1][2] Its degradation products include cinnamaldehyde and cinnamic acid.[1][2]

Based on this information, it is plausible that this compound may also be susceptible to photodegradation, likely through the cleavage of the ester bond. However, the esterification itself may confer some degree of stabilization compared to the individual components. Further experimental data is required to definitively quantify the photostability of this compound.

Mandatory Visualizations

Experimental Workflow for In-Vitro Photostability Testing

G cluster_prep Sample Preparation cluster_measure1 Pre-Irradiation Measurement cluster_irrad UV Irradiation cluster_measure2 Post-Irradiation Measurement cluster_analysis Data Analysis prep1 Apply Sunscreen to PMMA Plate (1.0 mg/cm²) prep2 Spread Evenly to Form a Uniform Film prep1->prep2 prep3 Dry in Dark for 30 minutes prep2->prep3 meas1 Measure Initial UV Absorbance (290-400 nm) prep3->meas1 Dried Sample irrad1 Expose to Solar Simulator (e.g., 10 MED) meas1->irrad1 meas2 Measure Final UV Absorbance (290-400 nm) irrad1->meas2 Irradiated Sample analysis1 Calculate % Photodegradation meas2->analysis1 analysis2 Determine Change in SPF and UVAPF meas2->analysis2

Caption: Workflow for in-vitro photostability testing of sunscreens.

Proposed Photodegradation Pathway of this compound

G cluster_main UV Radiation Exposure cluster_products Primary Degradation Products cluster_secondary Secondary Degradation Products parent This compound child1 Cinnamyl Alcohol parent->child1 Ester Bond Cleavage child2 Isoferulic Acid parent->child2 Ester Bond Cleavage sec1 Cinnamaldehyde child1->sec1 Oxidation sec3 Further Oxidation Products child2->sec3 sec2 Cinnamic Acid sec1->sec2 Oxidation

Caption: Proposed photodegradation pathway of this compound.

Conclusion

This guide provides a framework for benchmarking the photostability of novel sunscreen agents like this compound against established commercial filters. While direct comparative data for this compound is pending further research, the provided experimental protocols and the analysis of its constituent parts offer valuable insights for formulation scientists and researchers. The inherent photosensitivity of the cinnamyl and ferulic acid moieties suggests that the photostability of this compound is a critical parameter to be experimentally determined. Future studies should focus on conducting direct comparative photostability tests to fully elucidate the potential of this compound as a safe and effective sunscreen agent.

References

Safety Operating Guide

Proper Disposal of Cinnamyl Isoferulate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of Cinnamyl isoferulate, emphasizing safety and regulatory adherence.

Immediate Safety and Handling Precautions

Prior to handling this compound for disposal, it is crucial to be aware of potential hazards and necessary protective measures. Based on data for similar compounds, the following precautions should be taken.

Precaution CategorySpecific RecommendationSource
Personal Protective Equipment (PPE) Wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1][2]
Ventilation Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any potential vapors.[2]
Spill Response In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it in a suitable, closed container for disposal. Prevent entry into drains or waterways.[5][6]
First Aid In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. If swallowed, rinse mouth with water and seek medical attention.[1][5]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste should follow a structured and compliant workflow.

  • Waste Identification and Classification : Treat all this compound and materials contaminated with it as hazardous chemical waste.[3][7] This includes pure this compound, solutions containing it, and any contaminated labware (e.g., pipette tips, vials).

  • Waste Segregation : Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.[7][8] Incompatible chemicals can react dangerously.[8] Store waste in a designated Satellite Accumulation Area (SAA).[8][9]

  • Container Selection and Labeling :

    • Use a chemically compatible, leak-proof container with a secure lid.[4][10] Plastic containers are often preferred.[9]

    • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and an accurate description of the contents, including concentration and any other components.[4][8] Do not use abbreviations.[4]

  • Waste Accumulation and Storage :

    • Keep the waste container closed at all times, except when adding waste.[4]

    • Store the container in a designated, secure area away from general lab traffic and incompatible materials.[10]

    • Ensure secondary containment is used to prevent spills from spreading.[4]

  • Arranging for Disposal :

    • Contact your institution's EHS or hazardous waste management office to schedule a pickup.[7][9] Do not attempt to transport hazardous waste yourself.[3]

    • Follow all institutional procedures for waste pickup requests.

  • Disposal of Empty Containers :

    • An empty container that held this compound must be triple-rinsed with a suitable solvent capable of removing the residue.[3][4]

    • The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[3][4]

    • After triple-rinsing, deface the original label and dispose of the container as regular trash, or as directed by your EHS office.[3]

Under no circumstances should this compound or its rinsate be disposed of down the drain. [3][11] Evaporation in a fume hood is also not an acceptable method of disposal.[3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow A Start: this compound Waste Generated B Is the waste pure this compound, a solution, or contaminated material? A->B J Is the container empty? A->J C Treat as Hazardous Waste B->C All forms D Select a chemically compatible, leak-proof container with a secure lid. C->D E Label container with 'Hazardous Waste', full chemical name, and contents. D->E F Store in a designated Satellite Accumulation Area with secondary containment. E->F G Keep container closed except when adding waste. F->G H Contact EHS for waste pickup. G->H I End: Waste properly disposed of by authorized personnel. H->I J->B No K Triple-rinse with a suitable solvent. J->K Yes L Collect rinsate as hazardous waste and add to a waste container. K->L M Deface original label and dispose of the empty container as regular trash or per EHS guidance. K->M L->D

Caption: this compound Disposal Workflow.

By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific guidelines and your EHS office for any questions or clarification.

References

Personal protective equipment for handling Cinnamyl isoferulate

Author: BenchChem Technical Support Team. Date: November 2025

Core Safety & Handling Protocols

When handling Cinnamyl isoferulate, it is crucial to operate under the assumption that the compound may present hazards similar to its analogues, which include potential for skin and eye irritation, and possible harmful effects if inhaled or ingested.[1][2] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to ensure the safety of all laboratory personnel.

Personal Protective Equipment (PPE) Requirements

A comprehensive PPE strategy is the foundation of safe chemical handling.[3] The following table summarizes the required PPE for various stages of working with this compound.

Body Part Required PPE Standard/Specification Operational Phase
Eyes/Face Chemical safety goggles or a face shield worn over safety glasses.ANSI Z.87.1 1989 or EN 166All handling, transfer, and disposal operations.
Hands Chemical-resistant gloves (e.g., Nitrile or Neoprene).EN 374All handling, transfer, and disposal operations.
Body Laboratory coat (Nomex® or similar flame-resistant material recommended).---All handling, transfer, and disposal operations.
Respiratory Full-face respirator with appropriate cartridges.NIOSH-approvedRequired if exposure limits are exceeded, if irritation is experienced, or when engineering controls are insufficient.[4]
Feet Closed-toe, closed-heel shoes.---Required at all times in the laboratory.

It is imperative to inspect all PPE before use and to follow manufacturer guidelines for proper use, cleaning, and maintenance.[5] Contaminated PPE should be disposed of as hazardous waste.

Experimental Workflow and Safety Procedures

The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area (Fume Hood) prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_dissolve Dissolve in Solvent (e.g., DMSO, Acetone) handle_weigh->handle_dissolve handle_exp Perform Experiment handle_dissolve->handle_exp cleanup_decon Decontaminate Surfaces handle_exp->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste (Follow Institutional Guidelines) cleanup_waste->cleanup_dispose cleanup_ppe Doff & Dispose of PPE cleanup_dispose->cleanup_ppe

Caption: Workflow for Safe Handling of this compound.

Disposal Plan

All waste materials contaminated with this compound, including unused product, contaminated solvents, and disposable PPE, should be treated as hazardous waste.

  • Solid Waste: Collect in a designated, sealed container labeled "Hazardous Waste." This includes contaminated gloves, bench paper, and pipette tips.

  • Liquid Waste: Collect in a sealed, properly labeled container. Avoid mixing with incompatible waste streams.

  • Disposal: All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[1][6] Do not discharge to drains or sewers.[7][8]

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

Exposure Type Immediate Action
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[1] Remove contaminated clothing.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen.
Ingestion Do NOT induce vomiting. Wash out the mouth with water.

In all cases of exposure, seek immediate medical attention and provide the attending physician with as much information as possible about the compound. For spills, evacuate the area and follow your institution's established spill cleanup procedures.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cinnamyl isoferulate
Reactant of Route 2
Reactant of Route 2
Cinnamyl isoferulate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.